Product packaging for Palazestrant(Cat. No.:CAS No. 2092925-89-6)

Palazestrant

Numéro de catalogue: B10860972
Numéro CAS: 2092925-89-6
Poids moléculaire: 449.6 g/mol
Clé InChI: LBSFUBLFDCAEKV-XHCCPWGMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Palazestrant (also known as OP-1250) is an investigational small molecule intensively studied in clinical trials for estrogen receptor-positive, HER2-negative (ER+/HER2-) breast cancer. As a novel, orally bioavailable complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD), it possesses a dual mechanism of action that completely blocks estrogen-induced transcriptional activity and degrades the estrogen receptor protein. Its core research value lies in its potent activity against both wild-type and mutant forms of the estrogen receptor, specifically targeting a common mechanism of resistance to endocrine therapy involving mutations in the ESR1 gene. In preclinical studies, this compound demonstrated superior tumor growth inhibition compared to other endocrine therapies like fulvestrant and effectively combated intracranially implanted tumors, suggesting potential brain penetrance. Clinical data from phase 1/2 studies in patients with advanced or metastatic ER+/HER2- breast cancer show that this compound has a manageable safety profile, with the most common adverse events being grade 1 or 2 nausea, vomiting, and fatigue. The recommended Phase 2 dose (RP2D) was established at 120 mg once daily. At this dose, this compound exhibited antitumor activity with a median progression-free survival (PFS) of 4.8 months overall and 5.6 months in patients with ESR1 mutations. Furthermore, research into combination therapies is promising. Interim results from a phase 1b/2 study combining this compound with the CDK4/6 inhibitor ribociclib demonstrated robust clinical activity and a tolerable safety profile, supporting its ongoing development in combination regimens. This oral CERAN/SERD represents a significant area of research for overcoming endocrine resistance in breast cancer. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36FN3O B10860972 Palazestrant CAS No. 2092925-89-6

Propriétés

Numéro CAS

2092925-89-6

Formule moléculaire

C28H36FN3O

Poids moléculaire

449.6 g/mol

Nom IUPAC

(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C28H36FN3O/c1-5-14-31-16-22(17-31)33-21-12-10-20(11-13-21)27-26-24(23-8-6-7-9-25(23)30-26)15-19(2)32(27)18-28(3,4)29/h6-13,19,22,27,30H,5,14-18H2,1-4H3/t19-,27-/m1/s1

Clé InChI

LBSFUBLFDCAEKV-XHCCPWGMSA-N

SMILES isomérique

CCCN1CC(C1)OC2=CC=C(C=C2)[C@@H]3C4=C(C[C@H](N3CC(C)(C)F)C)C5=CC=CC=C5N4

SMILES canonique

CCCN1CC(C1)OC2=CC=C(C=C2)C3C4=C(CC(N3CC(C)(C)F)C)C5=CC=CC=C5N4

Origine du produit

United States

Foundational & Exploratory

Palazestrant (OP-1250): A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palazestrant (also known as OP-1250) is a novel, orally bioavailable small molecule that functions as a complete estrogen receptor (ER) antagonist and a selective estrogen receptor degrader (SERD).[1][2] This dual mechanism of action, which involves the complete blockade of both Activation Function 1 (AF1) and Activation Function 2 (AF2) domains of the estrogen receptor, distinguishes it from other endocrine therapies.[1][3] Preclinical studies have demonstrated its potent anti-tumor activity in both wild-type and mutant ESR1 breast cancer models, highlighting its potential as a therapeutic agent for ER-positive breast cancer.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical experimental data of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
CAS Number 2092925-89-6
Molecular Formula C28H36FN3O
Molecular Weight 449.6 g/mol
Solubility DMSO: ≥ 5 mg/mL (11.12 mM)
Appearance Solid
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Mechanism of Action: Estrogen Receptor Signaling Pathway

This compound exerts its anti-tumor effects by completely antagonizing and degrading the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. Unlike selective estrogen receptor modulators (SERMs) that can have partial agonist activity, this compound is a complete antagonist that blocks both the AF1 and AF2 transcriptional activation domains of ERα. This complete blockade prevents the conformational changes necessary for receptor dimerization, DNA binding, and the subsequent transcription of estrogen-responsive genes that promote cell proliferation. Furthermore, as a SERD, this compound induces the proteasomal degradation of the ERα protein, further diminishing the cellular response to estrogen.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_dimer ER Dimerization ER->ER_dimer Homodimerization Proteasome Proteasome ER->Proteasome Degradation This compound This compound This compound->ER Binds & Blocks AF1/AF2 HSP90 HSP90 ER_HSP90 ER-HSP90 Complex HSP90->ER_HSP90 Stabilizes ER_HSP90->ER Release upon ligand binding ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Figure 1. Mechanism of Action of this compound on the Estrogen Receptor Signaling Pathway.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent activity in various in vitro assays, effectively inhibiting ER signaling and the proliferation of ER-positive breast cancer cell lines.

AssayCell LineMetricValue (nM)Reference
LanthaScreen TR-FRET Competitive Binding Assay ERα Ligand Binding DomainIC506.4
Cell Proliferation Assay MCF7IC501.4
Cell Proliferation Assay CAMA-1IC501.6
ERα Degradation Assay MCF7DC500.52
ERα Degradation Assay MCF7Emax62%
In Vivo Activity

In vivo studies using xenograft models of human breast cancer have shown that orally administered this compound leads to significant tumor growth inhibition. It has demonstrated superior pharmacokinetic properties compared to fulvestrant, including oral bioavailability and brain penetrance. Furthermore, this compound has shown efficacy in models with ESR1 mutations, a common mechanism of resistance to endocrine therapies.

Experimental Protocols

LanthaScreen TR-FRET Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to the estrogen receptor alpha ligand-binding domain (ERα-LBD).

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, ERα-LBD, Fluorescent Ligand, and Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense serial dilutions of this compound and control compounds into microplate Prepare_Reagents->Dispense_Compounds Add_ER Add ERα-LBD to each well Dispense_Compounds->Add_ER Add_Ligand Add fluorescently labeled estrogen analog Add_ER->Add_Ligand Incubate Incubate at room temperature for 2 hours Add_Ligand->Incubate Read_Plate Measure TR-FRET signal on a plate reader Incubate->Read_Plate Analyze_Data Normalize data and calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the LanthaScreen TR-FRET Competitive Binding Assay.

Methodology:

  • Reagent Preparation: All reagents, including the LanthaScreen TR-FRET ERα competitive binding assay kit components (Thermo Fisher Scientific, #A15887), are prepared according to the manufacturer's protocol. Test compounds, including this compound, are serially diluted in the appropriate assay buffer.

  • Assay Plate Preparation: The serially diluted compounds and controls are dispensed into a low-volume 384-well microplate.

  • Addition of ERα-LBD: A solution containing the ERα-LBD is added to each well.

  • Addition of Fluorescent Ligand: A fluorescently labeled estrogen analog is added to all wells.

  • Incubation: The plate is incubated at room temperature for 2 hours to allow the binding reaction to reach equilibrium.

  • Signal Detection: The time-resolved fluorescence energy transfer (TR-FRET) signal is measured using a suitable plate reader.

  • Data Analysis: The decrease in the TR-FRET signal, which is proportional to the displacement of the fluorescent ligand by the test compound, is measured. Data are normalized to controls (e.g., 10 µmol/L 17β-estradiol and DMSO) to determine the percent inhibition. IC50 values are then calculated using a non-linear regression model.

Simple Western Analysis for ERα Degradation

This assay quantifies the degradation of the ERα protein in breast cancer cells following treatment with this compound.

Western_Blot_Workflow Start Start Cell_Culture Culture MCF7 or CAMA-1 cells Start->Cell_Culture Treatment Treat cells with various concentrations of this compound for 24 hours Cell_Culture->Treatment Lysis Lyse cells and collect protein lysates Treatment->Lysis Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification Simple_Western Perform Simple Western analysis (automated capillary electrophoresis immunoassay) Quantification->Simple_Western Data_Analysis Normalize ERα protein levels to loading control and calculate DC50 and Emax Simple_Western->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for Simple Western Analysis of ERα Degradation.

Methodology:

  • Cell Culture and Treatment: ER-positive breast cancer cell lines, such as MCF7 or CAMA-1, are cultured under standard conditions. Cells are then treated with a range of concentrations of this compound or control compounds for 24 hours.

  • Protein Extraction: Following treatment, cells are washed and then lysed using a suitable lysis buffer to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • Simple Western Analysis: The expression level of ERα protein is analyzed using an automated capillary-based immunoassay system (Simple Western). This involves protein separation by size, immunoprobing with a primary antibody specific for ERα, and detection with a labeled secondary antibody.

  • Data Analysis: The signal intensity for ERα is normalized to a loading control (e.g., total protein or a housekeeping gene). The percentage of ERα degradation is calculated relative to vehicle-treated control cells. The DC50 (concentration for 50% of maximal degradation) and Emax (maximum degradation) values are determined by fitting the data to a dose-response curve.

Conclusion

This compound (OP-1250) is a promising therapeutic candidate for ER-positive breast cancer, including those with acquired resistance to current endocrine therapies. Its unique mechanism as a complete ER antagonist and selective ER degrader, combined with its favorable oral bioavailability and preclinical efficacy, warrants its continued investigation in clinical trials. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel endocrine therapies.

References

Palazestrant (OP-1250): A Deep Dive into Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

San Francisco, CA – Palazestrant (OP-1250), a novel, orally bioavailable complete estrogen receptor (ER) antagonist (CERAN) and selective ER degrader (SERD), has demonstrated significant preclinical efficacy in treating ER-positive (ER+) breast cancer, including models with ESR1 mutations.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental methodologies and showcasing the compound's potential as a transformative therapy in ER+ breast cancer.

This compound distinguishes itself by completely blocking the transcriptional activity of the estrogen receptor, a key driver in the majority of breast cancers.[1][2] Unlike selective estrogen receptor modulators (SERMs) that only partially block ER activity, this compound inactivates both activation function domains (AF1 and AF2) of the receptor. This complete antagonism, coupled with its ability to degrade the ER protein, translates to potent anti-tumor activity in both wild-type and mutant ER models.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been rigorously evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound (OP-1250)

Assay TypeCell LineTargetIC₅₀ / ActivityComparator(s)Reference
Competitive Binding AssayERα LBDWild-Type ERαFavorable biochemical binding affinityFulvestrant, Elacestrant, Tamoxifen
Cellular Proliferation AssayMCF7ER+ Breast Cancer CellsPotent antiproliferative activityFulvestrant, Elacestrant, Tamoxifen
Cellular Proliferation AssayESR1-mutant cellsMutant ERPotent antiproliferative activityElacestrant
ER Degradation AssayMCF7, CAMA-1ERα ProteinDemonstrated ER degradationFulvestrant

Table 2: In Vivo Efficacy of this compound (OP-1250) in Xenograft Models

Model TypeCancer TypeKey FindingsComparator(s)Reference
Wild-Type ER+ XenograftER+ Breast CancerSuperior performance in tumor growth inhibitionFulvestrant
ESR1-Mutant XenograftESR1-mutant Breast CancerSuperior performance in tumor growth inhibitionElacestrant
Intracranial XenograftER+ Breast Cancer Brain MetastasesEffectively shrinks tumors and prolongs survivalTamoxifen
Combination XenograftER+ Breast CancerSynergistic activity and enhanced tumor growth suppressionPalbociclib, Ribociclib, Abemaciclib

Core Signaling Pathway and Mechanism of Action

This compound's dual mechanism as a CERAN and SERD is central to its potent anti-tumor activity. The following diagram illustrates its action on the estrogen receptor signaling pathway.

cluster_0 Estrogen Receptor Signaling cluster_1 This compound (OP-1250) Intervention Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE Estrogen Response Element (DNA) ER->ERE Binds ER_Inactivation Complete ER Inactivation (Blocks AF1 & AF2) ER->ER_Inactivation Induces ER_Degradation ER Degradation ER->ER_Degradation Induces Gene_Transcription Gene Transcription (Cell Growth & Proliferation) ERE->Gene_Transcription Initiates This compound This compound (OP-1250) This compound->ER Binds To ER_Inactivation->Gene_Transcription Blocks ER_Degradation->Gene_Transcription Prevents Blocked_Transcription Blocked Gene Transcription

Caption: this compound's dual mechanism of action on the estrogen receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the preclinical efficacy of this compound.

LanthaScreen™ TR-FRET ER Alpha Competitive Binding Assay

This assay was utilized to determine the binding affinity of this compound to the wild-type ERα ligand-binding domain (LBD). The protocol involves the following steps:

  • Reagents: Fluorescein-estradiol tracer, terbium-anti-GST antibody, and purified GST-tagged ERα-LBD are combined.

  • Competition: A dilution series of the test compound (this compound) is added to the reagent mixture.

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. A decrease in the FRET signal indicates displacement of the fluorescent tracer by the test compound.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that displaces 50% of the tracer, is calculated.

Cell Proliferation (CyQUANT®) Assay

The antiproliferative activity of this compound was assessed using the CyQUANT® Cell Proliferation Assay, which measures cellular DNA content. The general workflow is as follows:

  • Cell Seeding: Breast cancer cells (e.g., MCF7) are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with a range of concentrations of this compound or comparator drugs in the presence of estradiol.

  • Incubation: The plates are incubated for a specified period (e.g., 7 days).

  • Lysis and Staining: The cells are lysed, and the CyQUANT® GR dye, which fluoresces upon binding to DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader, which is directly proportional to the cell number.

  • Data Analysis: The IC₅₀ values for cell growth inhibition are determined.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in mouse xenograft models. A representative experimental workflow is depicted below.

cluster_workflow Xenograft Study Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing (Vehicle, this compound, Comparators) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Throughout Study Endpoint Study Endpoint (e.g., Tumor Size, Survival) Monitoring->Endpoint

Caption: A typical workflow for preclinical xenograft efficacy studies.

These studies involve implanting human breast cancer cells into immunocompromised mice. Once tumors are established, the animals are randomized into treatment groups and receive daily oral doses of this compound, a vehicle control, or a comparator drug. Tumor volume and body weight are monitored regularly to assess efficacy and tolerability.

Combination Therapy

A significant aspect of this compound's preclinical profile is its strong synergistic activity when combined with CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib. In xenograft models, the combination of this compound and a CDK4/6 inhibitor resulted in enhanced tumor growth suppression compared to either agent alone. This suggests that the dual targeting of the ER and CDK4/6 pathways could be a highly effective therapeutic strategy for ER+ breast cancer.

Conclusion

The comprehensive preclinical data for this compound (OP-1250) strongly support its development as a potent and orally bioavailable CERAN and SERD for the treatment of ER+ breast cancer. Its ability to completely antagonize and degrade both wild-type and mutant estrogen receptors, coupled with its superior efficacy in various preclinical models and its synergistic activity with CDK4/6 inhibitors, positions this compound as a promising next-generation endocrine therapy. Ongoing and future clinical trials will be critical in confirming these preclinical findings and establishing the clinical benefit of this compound for patients with ER+ breast cancer.

References

Palazestrant (C28H36FN3O): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palazestrant (also known as OP-1250) is an investigational, orally bioavailable small molecule with the molecular formula C28H36FN3O.[1][2][3] It is currently under evaluation for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4] this compound is distinguished by its dual mechanism of action as both a Complete Estrogen Receptor Antagonist (CERAN) and a Selective Estrogen Receptor Degrader (SERD).[1] This document provides an in-depth technical guide on the properties, mechanism of action, and preclinical and clinical findings related to this compound.

Physicochemical and Pharmacokinetic Properties

This compound has been characterized by its favorable physicochemical and pharmacokinetic profile, which supports its development as an oral therapeutic agent.

PropertyValueSource
Molecular Formula C28H36FN3O
Molar Mass 449.614 g·mol−1
IUPAC Name (1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
CAS Number 2092925-89-6
LogP 5.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 7
Appearance White to off-white solid powder
Bioavailability High oral bioavailability
Half-life Approximately 8 days

Mechanism of Action

This compound's therapeutic potential lies in its dual mechanism targeting the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.

  • Complete Estrogen Receptor Antagonist (CERAN): this compound binds to the estrogen receptor, effectively blocking estrogen from attaching to it. This action prevents the receptor from initiating the transcriptional signals that promote cancer cell growth. Unlike some other estrogen receptor modulators, this compound exhibits no agonist activity, meaning it completely blocks estrogen-induced gene transcription.

  • Selective Estrogen Receptor Degrader (SERD): Beyond just blocking the receptor, this compound also induces a conformational change in the ERα protein, marking it for destruction by the cell's natural protein degradation machinery. This leads to a reduction in the overall levels of ERα within the cancer cells, further diminishing the estrogen signaling pathway that fuels tumor growth.

This dual action provides a comprehensive blockade of ER signaling and offers a potential advantage over therapies that only block the receptor without promoting its degradation, especially in the context of acquired resistance. This compound has demonstrated potent activity against both wild-type and mutant forms of the estrogen receptor.

cluster_cell Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds & Activates ERE Estrogen Response Element (DNA) ER->ERE Binds Degradation Proteasomal Degradation ER->Degradation Induces Degradation This compound This compound This compound->ER Binds & Blocks Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Initiates

Mechanism of Action of this compound.

Preclinical and Clinical Development

This compound is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other targeted agents.

Combination Therapies

Clinical studies are exploring the synergistic potential of this compound with other classes of anti-cancer drugs:

  • CDK4/6 Inhibitors: These drugs, such as palbociclib and ribociclib, block proteins involved in cell division. The combination of this compound with CDK4/6 inhibitors is being investigated in several trials.

  • PI3K/mTOR Pathway Inhibitors: This class of drugs, including alpelisib and everolimus, targets alternative growth signaling pathways in cancer cells.

cluster_combinations Combination Therapies This compound This compound CDK46_Inhibitors CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib) This compound->CDK46_Inhibitors Combines with PI3K_mTOR_Inhibitors PI3K/mTOR Inhibitors (e.g., Alpelisib, Everolimus) This compound->PI3K_mTOR_Inhibitors Combines with

This compound Combination Therapy Strategies.

Clinical Trial Data

Several clinical trials are underway to assess the efficacy and safety of this compound. The OPERA-01 is a notable Phase 3 trial comparing this compound to the standard of care in patients with ER+/HER2- advanced breast cancer that has progressed after endocrine therapy with a CDK4/6 inhibitor.

Trial PhasePatient PopulationKey Findings/Endpoints
Phase 1b/2 ER+/HER2- advanced or metastatic breast cancerIn combination with ribociclib, median Progression-Free Survival (PFS) reached 15.5 months in the 120 mg this compound cohort. The combination was generally well-tolerated.
Phase 2 Monotherapy ER+/HER2- advanced or metastatic breast cancerDemonstrated anti-tumor activity and prolonged disease stabilization in patients with both wild-type and ESR1-mutated tumors. The Clinical Benefit Rate (CBR) was 48% in a subset of patients.
Phase 3 (OPERA-01) ER+/HER2- advanced breast cancer, post-CDK4/6 inhibitor therapyOngoing trial comparing this compound to standard of care (fulvestrant or aromatase inhibitors).

Experimental Protocols

In Vitro Cellular Proliferation Assay

This assay is used to determine the effect of this compound on the growth of ER+ breast cancer cell lines.

Methodology:

  • Cell Culture: MCF7 and CAMA-1 cells are cultured in medium containing 10% fetal bovine serum. For experiments, cells are switched to medium with charcoal/dextran-stripped fetal bovine serum to remove hormones.

  • Treatment: Cells are treated with varying doses of this compound in the presence of 100 pmol/L 17β-estradiol (E2) to simulate a hormone-rich environment.

  • Incubation: The treated cells are incubated for a specified period, typically 7 days.

  • Assessment of Proliferation: Cell proliferation is quantified using a reagent such as CyQUANT, which measures cellular DNA content.

  • Data Analysis: The results are normalized to cells treated with E2 and a vehicle control to determine the inhibitory concentration (IC50) of this compound.

start Start: ER+ Cell Lines (MCF7, CAMA-1) culture Culture in Hormone-Depleted Medium start->culture treatment Treat with This compound + E2 culture->treatment incubation Incubate for 7 Days treatment->incubation quantification Quantify Proliferation (CyQUANT) incubation->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End: Determine Antiproliferative Activity analysis->end

Workflow for Cellular Proliferation Assay.

Western Blot for ERα Protein Levels

This technique is employed to measure the degradation of the estrogen receptor alpha protein following treatment with this compound.

Methodology:

  • Cell Treatment: ER+ breast cancer cells (e.g., MCF7) are treated with this compound or control compounds for 24 hours.

  • Protein Extraction: Cells are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.

  • Electrophoresis and Transfer: Proteins are separated by size using gel electrophoresis and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme.

  • Detection: The signal from the secondary antibody is detected, providing a measure of the amount of ERα protein.

  • Analysis: The ERα protein levels in treated samples are compared to untreated controls to quantify the extent of protein degradation.

Synthesis

The chemical synthesis of this compound involves the preparation of a tetrahydro-β-carboline scaffold. The process begins with commercially available chiral Boc-protected tryptamine. Following deprotection, the tryptamine is N-alkylated. This intermediate is then condensed with a substituted benzaldehyde through a Pictet-Spengler reaction, which proceeds with high trans diastereoselectivity to form the core structure of this compound.

Conclusion

This compound (C28H36FN3O) is a promising oral therapeutic agent for ER+/HER2- breast cancer, characterized by a dual mechanism of complete estrogen receptor antagonism and selective degradation. Its favorable pharmacokinetic profile and demonstrated anti-tumor activity in both preclinical models and clinical trials, as a monotherapy and in combination with other targeted agents, underscore its potential to address unmet needs in the treatment of hormone-driven breast cancer. Ongoing Phase 3 clinical trials will be crucial in further defining its role in the clinical setting.

References

In-Depth Technical Guide: The In Vitro Pharmacodynamics of Palazestrant (OP-1250)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palazestrant (also known as OP-1250) is a novel, orally bioavailable small molecule developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It represents a significant advancement in endocrine therapy, possessing a dual mechanism of action as both a Complete Estrogen Receptor Antagonist (CERAN) and a Selective Estrogen Receptor Degrader (SERD).[3][4][5] Unlike earlier generations of endocrine agents, this compound was designed to completely block ER-driven transcriptional activity, even in the presence of ESR1 mutations that confer resistance to other treatments, and to actively promote the degradation of the ERα protein. This guide provides a detailed examination of the in vitro pharmacodynamics of this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: A Dual-Function Molecule

The primary distinction of this compound lies in its ability to completely shut down ER signaling. The estrogen receptor's transcriptional activity is mediated by two key domains: Activation Function 1 (AF1) and Activation Function 2 (AF2).

  • Selective Estrogen Receptor Modulators (SERMs) , like tamoxifen, primarily block the AF2 domain, leaving the AF1 domain capable of driving gene transcription, which can lead to partial agonist activity.

  • This compound (a CERAN) binds to the estrogen receptor and inactivates both the AF1 and AF2 domains. This complete blockade prevents the receptor from initiating the transcription of genes responsible for cell proliferation, regardless of whether the receptor is activated by estrogen or by resistance-conferring mutations.

In addition to its complete antagonist function, this compound also acts as a SERD, targeting the ERα protein for proteasomal degradation. This dual action ensures that not only is the receptor's signaling function blocked, but the total cellular level of the receptor protein is also reduced.

Palazestrant_MOA This compound's Dual Mechanism of Action on ER Signaling cluster_nucleus Cell Nucleus cluster_drugs This compound's Dual Mechanism of Action on ER Signaling ER Estrogen Receptor (ERα) AF1 AF1 Domain AF2 AF2 Domain ERE Estrogen Response Element (DNA) Proteasome Proteasome ER->Proteasome Targets for Degradation AF1->ERE Binds AF1->ERE Partial Activation (Agonist Effect) AF2->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cancer Cell Proliferation Transcription->Proliferation Drives E2 Estradiol (E2) E2->ER Binds & Activates This compound This compound (CERAN/SERD) This compound->ER Binds This compound->AF1 Blocks This compound->AF2 Blocks SERM SERM (e.g., Tamoxifen) SERM->ER Binds SERM->AF2 Blocks Proteasome->Proliferation Inhibits

Caption: this compound's complete blockade of ER signaling vs. SERMs.

Quantitative In Vitro Pharmacology

This compound has demonstrated potent activity across a range of in vitro assays, with performance comparable or superior to other clinical endocrine agents. Key quantitative metrics are summarized below.

Assay TypeCell LineParameterThis compound (OP-1250)Fulvestrant (Comparator)Reference
ERα Degradation MCF7DC₅₀ (nmol/L)0.520.56
MCF7Eₘₐₓ (% Degradation)62%69%
ERα Binding Wild-Type ERα LBDBinding Affinity Favorable; comparable to comparatorsN/A
Transcriptional Activity ERE-Luciferase ReporterIC₅₀ Potent, dose-dependent inhibitionStrong inhibition
Cell Proliferation MCF7 (WT)IC₅₀ Potent antiproliferative activityPotent antiproliferative activity
CAMA-1 (WT)IC₅₀ Potent antiproliferative activityN/A
ESR1-Mutant ModelsIC₅₀ Potent activity against Y537S & D538GActive
Functional Agonism Ishikawa (AP Assay)% Eₘₐₓ (Agonist Mode)<15% (No agonist activity)No agonist activity

Note: Specific IC₅₀ values for binding and transcriptional activity are often presented graphically in publications; the data confirms potent, dose-dependent activity.

Key Experimental Protocols

The characterization of this compound's in vitro pharmacodynamics relies on a series of well-established assays. Detailed methodologies are provided below.

Estrogen Receptor α (ERα) Degradation Assay

This assay quantifies the ability of a compound to induce the degradation of the ERα protein.

Methodology: Simple Western Assay

  • Cell Culture: ER+ breast cancer cells (e.g., MCF7 or CAMA-1) are cultured in appropriate media, typically stripped of endogenous hormones to establish a baseline.

  • Compound Treatment: Cells are treated with a dose range of this compound, a positive control (e.g., fulvestrant), a negative control (e.g., 4OH-tamoxifen, which stabilizes ERα), and a vehicle control (e.g., DMSO) for a specified time, commonly 24 hours.

  • Proteasome Inhibition Control: To confirm the degradation pathway, a parallel experiment is run where cells are co-treated with a proteasome inhibitor (e.g., MG-132) and this compound.

  • Cell Lysis: After treatment, cells are washed and lysed to extract total cellular protein. Protein concentration is determined using a standard method like a BCA assay.

  • Protein Detection: Lysates are analyzed using a Simple Western system (e.g., Wes™) or traditional Western blotting. A primary antibody specific to ERα is used for detection, and a loading control (e.g., vinculin or GAPDH) is used for normalization.

  • Data Analysis: The intensity of the ERα band is quantified and normalized to the loading control. The percentage of ERα remaining relative to the vehicle control is plotted against the compound concentration to determine the DC₅₀ (concentration for 50% degradation) and Eₘₐₓ (maximum degradation).

ER_Degradation_Workflow start Start: Seed ER+ Cells (e.g., MCF7) treat Treat with this compound (Dose Response, 24h) start->treat lyse Lyse Cells & Extract Protein treat->lyse quantify Quantify Total Protein (BCA Assay) lyse->quantify load Load Lysates on Simple Western System quantify->load detect Automated Separation & Immunodetection of ERα load->detect analyze Quantify ERα Signal (Normalize to Loading Control) detect->analyze end Calculate DC₅₀ & Eₘₐₓ analyze->end

Caption: Experimental workflow for the ERα degradation assay.
ERα Competitive Binding Assay

This assay measures how strongly a compound binds to the ERα ligand-binding domain (LBD).

Methodology: LanthaScreen™ TR-FRET Assay

  • Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled estrogen tracer from the ERα-LBD by a test compound.

  • Reagents: The assay uses a terbium-labeled anti-GST antibody, a GST-tagged ERα-LBD, and a fluorescent estrogen tracer (Fluormone™ ES2 Green).

  • Procedure: The ERα-LBD is incubated with the antibody and tracer in the presence of varying concentrations of this compound or control compounds.

  • Detection: If this compound binds to the LBD, it displaces the fluorescent tracer, disrupting FRET between the terbium-labeled antibody and the tracer. The resulting change in the TR-FRET signal is measured using a fluorescence plate reader.

  • Data Analysis: Data are used to generate a competitive binding curve, from which the IC₅₀ or Ki value is calculated to represent the binding affinity.

ER-Mediated Transcriptional Activity Assay

This assay measures the functional consequence of ER binding—the inhibition of its ability to act as a transcription factor.

Methodology: ERE-Luciferase Reporter Gene Assay

  • Cell Lines: ER+ cells (e.g., MCF7) or ER-negative cells (e.g., SK-BR-3) are used. ER-negative cells must be co-transfected with an expression vector for either wild-type or mutant ESR1.

  • Transfection: Cells are transiently transfected with a reporter plasmid containing multiple copies of the Estrogen Response Element (ERE) upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase.

  • Treatment: Transfected cells are treated with 17β-estradiol (E2) to stimulate ER activity, along with a dose range of this compound or control compounds.

  • Luciferase Assay: After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) or total protein content. The percentage of inhibition of E2-induced transcription is plotted against compound concentration to determine the IC₅₀.

Cell Proliferation Assay

This assay determines the effect of the compound on the growth of ER-dependent cancer cells.

Methodology: CyQUANT® or MTT Assay

  • Cell Plating: ER+ breast cancer cells (e.g., MCF7) are seeded in 96-well plates in hormone-depleted medium and allowed to attach.

  • Treatment: Cells are treated with a dose range of this compound, controls, and a vehicle in the presence of a low concentration of E2 to stimulate proliferation. For combination studies, cells are co-treated with a second agent, such as a CDK4/6 inhibitor.

  • Incubation: Cells are incubated for an extended period, typically 5-7 days, to allow for multiple cell divisions.

  • Quantification: Cell viability/proliferation is measured.

    • CyQUANT®: A fluorescent dye that binds to nucleic acids is added after freezing the cells, and fluorescence is read.

    • MTT Assay: A tetrazolium salt (MTT) is added, which is converted by metabolically active cells into a purple formazan product. The formazan is solubilized, and absorbance is measured.

  • Data Analysis: The signal (fluorescence or absorbance) is proportional to the number of viable cells. Results are plotted to determine the IC₅₀ for growth inhibition.

Signaling Pathway Modulation and Therapeutic Logic

This compound's dual mechanism translates into a complete shutdown of the signaling pathways that drive ER+ cancer growth. By fully antagonizing both AF1 and AF2, it prevents the transcription of E2-responsive genes, including those critical for cell cycle progression. Its additional SERD activity reduces the total pool of ERα protein available for any residual signaling. This comprehensive inhibition provides a strong rationale for its use in combination with agents that target other nodes in the cancer signaling network, such as CDK4/6 inhibitors, where it has demonstrated synergistic effects in vitro.

Palazestrant_Logic cluster_ceran CERAN Activity cluster_serd SERD Activity This compound This compound (OP-1250) Block_AF1 Blocks AF1 Domain This compound->Block_AF1 Mark_ER Marks ERα for Degradation This compound->Mark_ER Block_Transcription Complete Blockade of ER Transcriptional Activity Block_AF1->Block_Transcription Block_AF2 Blocks AF2 Domain Block_AF2->Block_Transcription Outcome Inhibition of ER-Driven Cancer Cell Proliferation Block_Transcription->Outcome Reduce_ER Reduces Total ERα Protein Levels Mark_ER->Reduce_ER Reduce_ER->Outcome

Caption: The logical relationship of this compound's dual mechanisms.

Conclusion

The in vitro pharmacodynamic profile of this compound establishes it as a potent, dual-action agent that combines complete estrogen receptor antagonism with effective receptor degradation. It demonstrates robust inhibition of ER signaling, leading to potent antiproliferative effects in both wild-type and ESR1-mutant ER+ breast cancer cell lines. The comprehensive blockade of both AF1 and AF2 domains is a key mechanistic advantage over previous generations of endocrine therapies. These in vitro characteristics provide a strong scientific foundation for its ongoing clinical investigation as a backbone endocrine therapy for ER+ breast cancer.

References

Methodological & Application

Palazestrant Target Engagement Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palazestrant (OP-1250) is an investigational complete estrogen receptor (ER) antagonist (CERAN) and a selective estrogen receptor degrader (SERD).[1] It is being developed for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[2] this compound's dual mechanism of action involves directly binding to the estrogen receptor, thereby blocking its function, and inducing its degradation.[1][2] This complete blockade of ER-driven transcriptional activity offers a promising therapeutic strategy for both wild-type and mutant forms of the estrogen receptor.[3]

Confirming the direct interaction of this compound with its intended target, the estrogen receptor alpha (ERα), within a cellular environment is a critical step in its preclinical and clinical development. Target engagement assays provide the necessary evidence of this interaction and help to quantify the potency and efficacy of the compound. This document provides detailed protocols for key assays to measure the target engagement of this compound, including a ligand-binding assay, an ERα degradation assay, and a cellular thermal shift assay (CETSA).

Estrogen Receptor Signaling Pathway

The estrogen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of the majority of breast cancers. Upon binding to its ligand, estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ER dimer binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell proliferation and survival. ER signaling can also occur through non-genomic pathways, activating various kinase cascades such as MAPK and PI3K/AKT. This compound, as a CERAN and SERD, aims to completely shut down these signaling pathways by both antagonizing and eliminating the ERα protein.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERα_inactive ERα (inactive) Estradiol->ERα_inactive Binding ERα_dimer ERα Dimer ERα_inactive->ERα_dimer Dimerization Proteasome Proteasome ERα_inactive->Proteasome Degradation PI3K_AKT_Pathway PI3K/AKT Pathway ERα_inactive->PI3K_AKT_Pathway Non-genomic signaling MAPK_Pathway MAPK Pathway ERα_inactive->MAPK_Pathway Non-genomic signaling ERα_dimer_nucleus ERα Dimer ERα_dimer->ERα_dimer_nucleus Translocation This compound This compound This compound->ERα_inactive Binding & Antagonism ERE Estrogen Response Element (ERE) ERα_dimer_nucleus->ERE Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activation

Caption: Estrogen Receptor Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in key target engagement assays.

Table 1: ERα Ligand Binding Affinity

CompoundAssay TypeTargetIC50 (nM)Reference
This compound (OP-1250)TR-FRETERα LBD (Wild-Type)0.38

Table 2: ERα Degradation Potency

CompoundCell LineAssay TypeDC50 (nM)Reference
This compound (OP-1250)MCF7Simple Western0.52
FulvestrantMCF7Simple Western0.56

Experimental Protocols

Protocol 1: ERα Ligand Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) competitive binding assay to determine the binding affinity of this compound to the estrogen receptor alpha ligand-binding domain (ERα-LBD).

Materials:

  • LanthaScreen™ TR-FRET ERα Competitive Binding Assay Kit (e.g., Thermo Fisher Scientific, #A15887)

  • ERα-LBD protein

  • Fluorescently labeled estrogen tracer

  • Terbium-labeled anti-tag antibody

  • This compound

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the ERα-LBD protein, fluorescent estrogen tracer, and terbium-labeled antibody to the wells of the 384-well plate.

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 520 nm and 495 nm).

  • Calculate the ratio of the emission signals (520 nm / 495 nm).

  • The decrease in the TR-FRET signal is proportional to the displacement of the fluorescent tracer by this compound.

  • Plot the TR-FRET signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow cluster_binding Binding Reaction ER_LBD ERα-LBD Complex Incubate 2h (Competition) Tracer Fluorescent Tracer Antibody Tb-Antibody This compound This compound Plate_Reader Measure TR-FRET Complex->Plate_Reader Data_Analysis Calculate IC50 Plate_Reader->Data_Analysis

Caption: TR-FRET Ligand Binding Assay Workflow.
Protocol 2: ERα Degradation Assay (Western Blot)

This protocol outlines the procedure to quantify the degradation of ERα protein in breast cancer cells following treatment with this compound using Western blotting.

Materials:

  • MCF7 or other ER+ breast cancer cell lines

  • Cell culture medium and supplements

  • This compound

  • Proteasome inhibitor (e.g., MG-132) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a dose-response of this compound or vehicle control (DMSO) for 24 hours. A positive control for inhibition of degradation can be included by pre-treating cells with MG-132 before adding this compound.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control.

  • Plot the percentage of remaining ERα relative to the vehicle control against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the DC50 value.

Western_Blot_Workflow Cell_Culture Seed MCF7 Cells Treatment Treat with this compound (24h) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Ab (anti-ERα) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Quantify Bands & Calculate DC50 Detection->Analysis

Caption: Western Blot Workflow for ERα Degradation.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for ERα Target Engagement

This protocol provides a method to verify the direct binding of this compound to ERα in intact cells based on ligand-induced thermal stabilization of the target protein.

Materials:

  • ER+ breast cancer cell line (e.g., MCF7)

  • Cell culture medium

  • This compound

  • Vehicle control (DMSO)

  • PBS

  • Lysis buffer (containing protease inhibitors)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • Western blot materials (as described in Protocol 2)

Procedure:

  • Cell Treatment: Culture MCF7 cells to 80-90% confluency. Treat the cells with this compound at a desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1-2 hours at 37°C in culture medium.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS at a concentration of 2-5 x 10^6 cells/mL. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermocycler and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Immediately after heating, cool the tubes to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and prepare samples for Western blot analysis as described in Protocol 2.

  • Western Blot Analysis: Perform Western blotting for ERα and a loading control.

  • Data Analysis: Quantify the band intensities for ERα at each temperature for both this compound-treated and vehicle-treated samples. Normalize the intensities to the intensity at the lowest temperature point (which represents 100% soluble protein). Plot the percentage of soluble ERα against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement and thermal stabilization of ERα.

CETSA_Workflow Cell_Treatment Treat Cells with This compound or Vehicle Heat_Challenge Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Lysis Cell Lysis (Freeze-Thaw) Heat_Challenge->Lysis Centrifugation High-Speed Centrifugation (Separate Soluble Fraction) Lysis->Centrifugation Western_Blot Western Blot for ERα Centrifugation->Western_Blot Data_Analysis Generate Melt Curves & Analyze Shift Western_Blot->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

The protocols described in these application notes provide robust methods for assessing the target engagement of this compound with the estrogen receptor. The TR-FRET assay allows for the direct measurement of binding affinity, while the Western blot-based degradation assay confirms the SERD activity of the compound. The Cellular Thermal Shift Assay serves as a powerful tool to verify direct target binding in a physiological cellular context. Together, these assays are essential for the characterization of this compound and for advancing its development as a novel therapy for ER+ breast cancer.

References

Application Notes and Protocols for In Vitro Cell Line Studies with Palazestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palazestrant (OP-1250) is a novel, orally bioavailable small molecule that functions as a complete estrogen receptor (ER) antagonist (CERAN) and a selective estrogen receptor degrader (SERD).[1][2][3][4] It is currently under investigation for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4] this compound exhibits a dual mechanism of action by not only blocking the transcriptional activity of the estrogen receptor but also promoting its degradation. This potent activity has been observed against both wild-type and mutant forms of the estrogen receptor, making it a promising therapeutic agent.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound in breast cancer cell lines. The included methodologies for cell viability, protein degradation, and gene expression analysis are essential for preclinical evaluation of this compound.

Mechanism of Action: Estrogen Receptor Antagonism and Degradation

This compound exerts its anti-cancer effects by directly targeting the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. Its mechanism involves two critical actions:

  • Complete Estrogen Receptor Antagonist (CERAN): this compound binds to the ERα and completely blocks its transcriptional activity. This prevents the estrogen-mediated activation of genes that are crucial for cancer cell proliferation and survival.

  • Selective Estrogen Receptor Degrader (SERD): Upon binding, this compound induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in the total cellular levels of ERα further diminishes the signaling pathway that drives tumor growth.

This dual mechanism offers a comprehensive blockade of ER signaling, which is critical for overcoming resistance to other endocrine therapies.

Palazestrant_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ERα ERα This compound->ERα Binds to Palazestrant_ERa_Complex This compound-ERα Complex ERα->Palazestrant_ERa_Complex Proteasome Proteasome Palazestrant_ERa_Complex->Proteasome Targeted for Degradation Estrogen_Response_Element Estrogen Response Element (ERE) Palazestrant_ERa_Complex->Estrogen_Response_Element Binding Blocked Degraded_ERa Degraded ERα Proteasome->Degraded_ERa Gene_Transcription Gene Transcription (Proliferation, Survival) Estrogen_Response_Element->Gene_Transcription Estrogen-Mediated Activation Blocked_Transcription Transcription Blocked Estrogen_Response_Element->Blocked_Transcription Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_with_this compound Treat with this compound (and controls) Incubate_Overnight->Treat_with_this compound Incubate_72h Incubate for 72 hours Treat_with_this compound->Incubate_72h Perform_CyQUANT_Assay Perform CyQUANT Assay Incubate_72h->Perform_CyQUANT_Assay Measure_Fluorescence Measure Fluorescence Perform_CyQUANT_Assay->Measure_Fluorescence Data_Analysis Data Analysis (IC50 determination) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End ER_Degradation_Workflow Start Start Cell_Culture Culture and Treat Cells with this compound Start->Cell_Culture Prepare_Lysates Prepare Protein Lysates Cell_Culture->Prepare_Lysates Quantify_Protein Quantify Protein Concentration Prepare_Lysates->Quantify_Protein Run_Simple_Western Run Simple Western Assay Quantify_Protein->Run_Simple_Western Analyze_Data Analyze ERα Levels (DC50 determination) Run_Simple_Western->Analyze_Data End End Analyze_Data->End Palazestrant_Downstream_Signaling This compound This compound ERa ERα This compound->ERa ERa_Inhibition ERα Inhibition & Degradation ERa->ERa_Inhibition Gene_Expression Decreased Transcription of Estrogen-Responsive Genes ERa_Inhibition->Gene_Expression Apoptosis Potential Induction of Apoptosis ERa_Inhibition->Apoptosis CyclinD1_cMyc Reduced Cyclin D1, c-Myc Gene_Expression->CyclinD1_cMyc Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest CyclinD1_cMyc->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

References

Application Notes and Protocols for the Establishment of a Palazestrant Intracranial Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and utilizing an intracranial xenograft model to evaluate the efficacy of palazestrant (OP-1250), a complete estrogen receptor (ER) antagonist and selective ER degrader, in the context of ER-positive (ER+) breast cancer brain metastases.

Introduction

Brain metastases are a significant challenge in the treatment of ER+ breast cancer. Preclinical models that faithfully recapitulate the biology of brain metastases are crucial for the development of novel therapeutics. This compound is a promising agent that has demonstrated central nervous system (CNS) penetration and efficacy in preclinical models of ER+ breast cancer, including those with ESR1 mutations.[1][2] This document outlines the key protocols for establishing an intracranial xenograft model using an ER+ breast cancer cell line or patient-derived xenograft (PDX) model to assess the therapeutic potential of this compound.

Model Selection: Cell Line and Animal Strain

The choice of cell line and animal model is critical for a successful study.

  • Cell Lines: ER+ breast cancer cell lines such as MCF-7 and T47D are commonly used.[3][4][5] However, their propensity to form brain metastases can be low. Brain-seeking clones of these cell lines can be developed through in vivo selection. Alternatively, patient-derived xenograft (PDX) models established from ER+ breast cancer brain metastases offer a more clinically relevant approach. The ST941 ESR1Y537S PDX model has been utilized in studies with this compound. For tracking tumor growth, cells should be engineered to express a reporter gene, such as luciferase for bioluminescence imaging (BLI).

  • Animal Models: Immunocompromised mice are essential for xenograft studies. Commonly used strains include:

    • Athymic Nude Mice

    • NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice

    • NSG (NOD/SCID/IL2Rγnull) Mice: These are highly immunodeficient and are particularly useful for PDX engraftment.

For ER+ models, estrogen supplementation is often necessary to support tumor growth. This can be achieved through the subcutaneous implantation of estradiol pellets.

Experimental Protocols

Cell Preparation for Intracranial Injection
  • Culture the selected ER+ breast cancer cells (e.g., luciferase-expressing MCF-7 or dissociated PDX cells) under standard sterile conditions.

  • On the day of injection, harvest the cells by trypsinization and wash them with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.

  • Resuspend the cells in a sterile, ice-cold PBS at a final concentration of 5 x 10^4 to 1 x 10^5 cells per 2-5 µL. Keep the cell suspension on ice until injection.

Stereotactic Intracranial Injection

This procedure requires precision and adherence to aseptic surgical techniques.

  • Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) delivered via a precision vaporizer. Administer a pre-operative analgesic (e.g., carprofen, 5 mg/kg, subcutaneous) to manage pain.

  • Stereotactic Frame Placement: Secure the anesthetized mouse in a stereotactic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Site Preparation: Shave the fur from the scalp and disinfect the area with alternating scrubs of povidone-iodine and 70% ethanol.

  • Incision and Bregma Identification: Make a midline sagittal incision in the scalp to expose the skull. Identify the bregma (the intersection of the sagittal and coronal sutures) as a landmark.

  • Burr Hole Creation: Using a stereotactic drill with a small burr bit (e.g., 0.5-1 mm), create a small hole in the skull at the desired coordinates. A common injection site is the right cerebral hemisphere, for example, at coordinates relative to bregma: +1 mm anterior, +2 mm lateral, and -2.5 to -3 mm ventral (deep).

  • Cell Injection:

    • Load the cell suspension into a Hamilton syringe fitted with a 30-gauge needle.

    • Mount the syringe on the stereotactic frame's manipulator arm.

    • Slowly lower the needle through the burr hole to the target depth.

    • Inject the cell suspension at a slow, controlled rate (e.g., 0.4-0.5 µL/min) to minimize tissue damage and reflux.

    • After the injection is complete, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow upon withdrawal.

    • Slowly retract the needle.

  • Closure and Post-Operative Care:

    • Seal the burr hole with bone wax.

    • Suture or apply surgical clips to close the scalp incision.

    • Administer post-operative analgesics as required and monitor the animal closely for recovery on a warming pad.

This compound Formulation and Administration
  • Formulation: this compound (OP-1250) can be formulated for oral administration as a suspension in 0.5% carboxymethylcellulose (CMC) in sterile PBS.

  • Administration: Administer this compound daily via oral gavage at the desired dose (e.g., 10 mg/kg). Treatment should begin once tumors are established, as confirmed by imaging.

Tumor Growth Monitoring

Non-invasive imaging techniques are essential for longitudinal monitoring of intracranial tumor growth.

  • Bioluminescence Imaging (BLI):

    • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection to the anesthetized mouse.

    • After a 10-15 minute waiting period for substrate distribution, image the mouse using an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire images and quantify the bioluminescent signal (photon flux) from the head region. Imaging can be performed weekly or bi-weekly.

  • Magnetic Resonance Imaging (MRI):

    • MRI provides high-resolution anatomical images of the brain tumors.

    • Anesthetize the mouse and place it in an MRI-compatible cradle.

    • Perform T2-weighted and T1-weighted imaging sequences.

    • For enhanced tumor visualization, a contrast agent such as gadolinium can be administered via tail vein injection prior to T1-weighted imaging.

    • Tumor volume can be calculated from the MRI images. Imaging is typically performed at baseline and at regular intervals throughout the study.

Efficacy Evaluation and Endpoint
  • Primary Endpoints:

    • Tumor Growth Inhibition: Compare tumor volume or bioluminescent signal between this compound-treated and vehicle-treated groups over time.

    • Survival: Monitor animals for signs of neurological impairment (e.g., ataxia, lethargy, seizures) or significant weight loss (>15-20%). The primary survival endpoint is typically the time to euthanasia due to tumor-related morbidity.

  • Secondary Endpoints:

    • At the end of the study, euthanize the animals and collect brain tissue for downstream analysis, including:

      • Histology (H&E staining): To confirm tumor presence and morphology.

      • Immunohistochemistry (IHC): To assess the expression of ER, Ki-67 (proliferation marker), and other relevant biomarkers.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition by this compound in an Intracranial Xenograft Model

Treatment GroupNMean Tumor Volume (mm³) at Day X (± SEM)% Tumor Growth Inhibitionp-value
Vehicle10100 ± 15--
This compound (10 mg/kg)1030 ± 870%<0.05

Table 2: Survival Analysis in this compound-Treated Mice

Treatment GroupNMedian Survival (days)% Increase in Lifespanp-value (Log-rank test)
Vehicle1025--
This compound (10 mg/kg)104060%<0.01

Note: The data presented in these tables are illustrative and should be replaced with actual experimental results. Preclinical studies have shown that this compound effectively shrinks intracranially implanted tumors, leading to prolonged animal survival.

Visualizations

This compound Mechanism of Action

Palazestrant_MoA cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Binds Proteasome Proteasome ER->Proteasome Degradation Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Activates Estrogen Estrogen Estrogen->ER Activates This compound This compound (OP-1250) This compound->ER Binds & Blocks

Caption: this compound's dual mechanism of action on the estrogen receptor.

Experimental Workflow for this compound Intracranial Xenograft Model

experimental_workflow start Select ER+ Breast Cancer Brain Metastasis Model (Cell Line or PDX) cell_prep Prepare Cell Suspension (Luciferase-tagged) start->cell_prep injection Stereotactic Intracranial Injection into Mice cell_prep->injection tumor_est Allow Tumor Establishment (Monitor with BLI/MRI) injection->tumor_est treatment Randomize and Treat: - Vehicle (Oral Gavage) - this compound (Oral Gavage) tumor_est->treatment monitoring Longitudinal Monitoring (BLI/MRI, Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Tissue Collection (IHC) monitoring->endpoint end Data Analysis and Interpretation endpoint->end

Caption: Workflow for evaluating this compound in a brain metastasis model.

References

Palazestrant's Potent Binding to Estrogen Receptor Alpha: An Application Note and Protocol for the LanthaScreen™ TR-FRET Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Harnessing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Characterize the Binding Affinity of Palazestrant (OP-1250) to Estrogen Receptor Alpha

This application note provides a comprehensive overview and a detailed protocol for utilizing the LanthaScreen™ TR-FRET ER alpha binding assay to determine the binding affinity of this compound (OP-1250), a novel complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD). This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of next-generation endocrine therapies.

This compound is a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer.[1] A critical step in its preclinical characterization is the precise determination of its binding affinity to the estrogen receptor alpha (ERα). The LanthaScreen™ TR-FRET assay offers a robust, high-throughput, and non-radioactive method for this purpose.[2]

Principle of the LanthaScreen™ TR-FRET ER Alpha Binding Assay

The LanthaScreen™ TR-FRET ER alpha competitive binding assay is a homogeneous assay format that measures the binding of a test compound to the ERα ligand-binding domain (LBD).[2] The assay relies on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody (donor) and a green fluorescent tracer (Fluormone™ ES2 Green) (acceptor).[2]

The GST-tagged ERα-LBD is bound by the Tb-labeled anti-GST antibody. In the absence of a competing ligand, the fluorescent tracer binds to the ERα-LBD, bringing the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor at 340 nm results in energy transfer to the fluorescein acceptor, which then emits light at 520 nm.[2] When a test compound, such as this compound, binds to the ERα-LBD, it displaces the fluorescent tracer, leading to a decrease in the TR-FRET signal. This decrease is proportional to the amount of test compound bound to the receptor, allowing for the determination of its binding affinity (IC50).

LanthaScreen_Principle cluster_high_fret High TR-FRET Signal cluster_low_fret Low TR-FRET Signal ER_alpha_LBD GST-ERα-LBD Tb_Ab Tb-anti-GST Antibody ER_alpha_LBD->Tb_Ab Binding Tracer Fluorescent Tracer ER_alpha_LBD->Tracer Binding Tb_Ab->Tracer Proximity Emission 520nm Emission Tb_Ab->Emission FRET Excitation 340nm Excitation Excitation->Tb_Ab Energy Transfer ER_alpha_LBD_bound GST-ERα-LBD Tb_Ab_bound Tb-anti-GST Antibody ER_alpha_LBD_bound->Tb_Ab_bound Binding This compound This compound ER_alpha_LBD_bound->this compound Binding No_Emission No FRET Tb_Ab_bound->No_Emission No Energy Transfer Tracer_disp Displaced Fluorescent Tracer Excitation_low 340nm Excitation Excitation_low->Tb_Ab_bound

Principle of the LanthaScreen TR-FRET ER alpha competitive binding assay.

Quantitative Analysis of this compound Binding Affinity

The LanthaScreen™ TR-FRET ER alpha binding assay has been successfully employed to quantify the binding affinity of this compound. The resulting IC50 value demonstrates the high potency of this compound for its target.

CompoundTargetAssayIC50 (nM)Reference
This compound (OP-1250)Estrogen Receptor Alpha (ERα)LanthaScreen™ TR-FRET Binding Assay6.4

Experimental Protocol

This protocol outlines the key steps for performing the LanthaScreen™ TR-FRET ER alpha binding assay to determine the IC50 of this compound.

Materials and Reagents
  • LanthaScreen™ TR-FRET ER alpha Competitive Binding Kit (Thermo Fisher Scientific)

    • ER alpha Ligand Binding Domain (LBD), GST-tagged

    • Fluormone™ ES2 Green (Tracer)

    • Tb-anti-GST Antibody

    • DTT (1 M)

    • NR Buffer

  • This compound (OP-1250)

  • DMSO, anhydrous

  • Black, low-volume 384-well assay plates (e.g., Corning #4511)

  • 96-well polypropylene plates for serial dilutions

  • Microplate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 495 nm and 520 nm)

Assay Procedure

The following workflow provides a step-by-step guide for executing the assay.

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation - Prepare Assay Buffer - Prepare 4X Tracer Solution - Prepare 4X ERα/Tb-Ab Mix start->reagent_prep compound_prep 2. Compound Dilution - Prepare 100X this compound stock - Perform serial dilutions in DMSO reagent_prep->compound_prep plate_prep 3. Assay Plate Preparation - Add 2 µL of diluted compound - Add 8 µL of 4X Tracer Solution compound_prep->plate_prep addition 4. Addition of Receptor Mix - Add 10 µL of 4X ERα/Tb-Ab Mix plate_prep->addition incubation 5. Incubation - Incubate at room temperature for 1 hour addition->incubation read_plate 6. Plate Reading - Read TR-FRET signal on plate reader (Ex: 340 nm, Em: 495 nm & 520 nm) incubation->read_plate analysis 7. Data Analysis - Calculate Emission Ratio (520/495) - Plot dose-response curve - Determine IC50 value read_plate->analysis end End analysis->end

Experimental workflow for the LanthaScreen TR-FRET ER alpha binding assay.

1. Reagent Preparation:

  • Complete NR Buffer: Prepare the required volume of Complete NR Buffer by adding DTT to the NR Buffer to a final concentration of 5 mM.

  • 4X Fluormone™ ES2 Green (Tracer) Solution: Dilute the Fluormone™ ES2 Green stock solution in Complete NR Buffer to a 4X working concentration.

  • 4X ERα-LBD / Tb-anti-GST Antibody Mixture: Prepare a mixture of the ERα-LBD and Tb-anti-GST antibody in Complete NR Buffer at a 4X final concentration.

2. Compound Dilution:

  • Prepare a 100X stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the this compound stock solution in a 96-well polypropylene plate using 100% DMSO to create a range of concentrations for the dose-response curve.

3. Assay Plate Preparation:

  • Add 2 µL of each diluted this compound concentration (or DMSO for controls) to the wells of a 384-well assay plate.

  • Add 8 µL of the 4X Fluormone™ ES2 Green solution to all wells.

4. Addition of Receptor Mixture:

  • Add 10 µL of the 4X ERα-LBD / Tb-anti-GST Antibody mixture to all wells. The final assay volume will be 20 µL.

5. Incubation:

  • Incubate the assay plate at room temperature for 1 hour, protected from light.

6. Plate Reading:

  • Read the plate using a TR-FRET-compatible microplate reader. Set the excitation wavelength to 340 nm and collect emission data at 495 nm (terbium emission) and 520 nm (fluorescein emission).

7. Data Analysis:

  • Calculate the emission ratio by dividing the 520 nm emission signal by the 495 nm emission signal for each well.

  • Plot the emission ratio against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The LanthaScreen™ TR-FRET ER alpha binding assay provides a sensitive, reliable, and high-throughput method for determining the binding affinity of compounds like this compound to the estrogen receptor alpha. The detailed protocol and understanding of the assay principle outlined in this application note will enable researchers to efficiently characterize the potency of novel ERα antagonists and degraders, accelerating the development of new therapies for hormone-receptor-positive breast cancer.

References

Application Note: Quantifying Palazestrant-Induced ER Alpha Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palazestrant (OP-1250) is a novel, orally bioavailable complete estrogen receptor (ER) antagonist (CERAN) and selective ER degrader (SERD).[1][2][3] Its mechanism of action involves binding to the estrogen receptor alpha (ERα), completely blocking its transcriptional activity by inhibiting both activation function 1 (AF1) and 2 (AF2) domains.[4][5] A key feature of this compound is its ability to induce the proteasomal degradation of the ERα protein. This dual action makes it a promising therapeutic agent for ER-positive breast cancer, including models with ESR1 mutations.

This document provides a detailed protocol for assessing the efficacy of this compound in inducing ERα degradation in breast cancer cell lines using quantitative Western blotting.

Mechanism of Action: ERα Degradation by this compound

This compound binds to the ERα ligand-binding domain, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome. This process reduces the total cellular levels of ERα, thereby inhibiting downstream estrogenic signaling and cell proliferation. Studies have shown that this degradation can be blocked by proteasome inhibitors like MG-132.

ER_Alpha_Degradation_Pathway cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus ER ERα Complex This compound-ERα Complex ER->Complex ERE Estrogen Response Elements (ERE) ER->ERE Blocked by This compound This compound This compound (OP-1250) This compound->ER Binds Ub_Complex Ubiquitinated ERα Complex->Ub_Complex Ub Ubiquitin Ub->Complex Ubiquitination Proteasome 26S Proteasome Ub_Complex->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation Transcription Gene Transcription ERE->Transcription

Caption: this compound-induced ERα degradation pathway.

Experimental Protocol: Western Blot for ERα Degradation

This protocol is optimized for assessing ERα degradation in ER-positive breast cancer cell lines such as MCF-7 or CAMA-1.

Materials and Reagents
  • Cell Lines: MCF-7, T47D, or CAMA-1.

  • Culture Medium: As recommended for the specific cell line (e.g., EMEM or DMEM with 10% FBS).

  • This compound (OP-1250): Prepare stock solutions in DMSO.

  • Proteasome Inhibitor (Optional): MG-132 (for mechanism validation).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford assay kit.

  • Primary Antibodies:

    • Rabbit anti-ERα antibody.

    • Mouse or Rabbit anti-β-actin, anti-GAPDH, or anti-α-tubulin antibody (for loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: ECL substrate (e.g., SuperSignal West Dura).

  • SDS-PAGE: Gels, running buffer, transfer buffer, PVDF or nitrocellulose membranes.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

Caption: Workflow for Western blot analysis of ERα degradation.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Seed MCF-7 or CAMA-1 cells in 6-well plates and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration. A 24-hour treatment is a common endpoint.

    • Include the following controls:

      • Vehicle control (DMSO).

      • Positive control for degradation (e.g., 1 nM Estradiol (E2) or Fulvestrant).

      • (Optional) Co-treatment with this compound and MG-132 (e.g., 10 µM for 6 hours prior to harvest) to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer containing protease inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples. To avoid signal saturation, load between 10-30 µg of total protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against ERα (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for a loading control protein (e.g., β-actin or GAPDH).

  • Detection and Analysis:

    • Apply an ECL chemiluminescent substrate to the membrane.

    • Capture the signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.

    • Perform densitometry analysis using software like ImageJ or other imaging software.

    • Normalize the band intensity of ERα to the corresponding loading control band intensity in the same lane.

    • Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Data Presentation

Quantitative data from the densitometry analysis should be summarized in a table for clear comparison. The results can be presented as the percentage of ERα remaining or the percentage of degradation compared to the vehicle control.

Table 1: this compound-Induced ERα Degradation in MCF-7 Cells after 24-hour Treatment

Treatment GroupConcentrationNormalized ERα Intensity (Mean ± SD)% ERα Remaining vs. Vehicle% ERα Degradation vs. Vehicle
Vehicle (DMSO)-1.00 ± 0.08100%0%
This compound1 nM0.75 ± 0.0675%25%
This compound10 nM0.52 ± 0.0552%48%
This compound100 nM0.31 ± 0.0431%69%
This compound300 nM0.28 ± 0.0328%72%
Fulvestrant100 nM0.35 ± 0.0535%65%

Note: Data presented are hypothetical and for illustrative purposes only.

Troubleshooting and Key Considerations

  • Signal Saturation: Overexposure of the blot can lead to inaccurate quantification. Load less protein or use a less sensitive substrate if saturation occurs.

  • Loading Control Selection: Ensure the expression of the chosen housekeeping protein (e.g., GAPDH, β-actin) is not affected by the experimental treatments. Total protein normalization is an alternative method.

  • Antibody Optimization: Titrate primary and secondary antibody concentrations to achieve a high signal-to-noise ratio.

  • Consistency: Maintain consistent conditions across all steps, including lysis, loading, transfer, and washing, to ensure reproducibility.

References

Application Notes and Protocols: Measuring the Anti-proliferative Effect of Palazestrant on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MCF-7 human breast adenocarcinoma cell line is an indispensable in vitro model for studying hormone-responsive breast cancers. These cells express functional estrogen receptors (ERα), making them an ideal system for evaluating the efficacy of ER-targeting therapeutics.[1] Palazestrant (OP-1250) is a novel, orally bioavailable complete ER antagonist (CERAN) and selective ER degrader (SERD).[2][3] Its mechanism of action involves not only blocking the estrogen-driven transcriptional activity by inactivating both activation function domains (AF1 and AF2) of the estrogen receptor but also promoting the degradation of the ER protein itself. This dual action makes this compound a potent inhibitor of ER-positive breast cancer cell proliferation.

These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on MCF-7 cells using two common colorimetric methods: the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Signaling Pathway of this compound in MCF-7 Cells

In ER+ breast cancer cells like MCF-7, estrogen (e.g., 17β-estradiol or E2) binds to the estrogen receptor, leading to a conformational change that promotes dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA. This initiates the transcription of genes involved in cell cycle progression and proliferation. This compound directly counteracts this process. As a complete ER antagonist, it binds to the ER and prevents the conformational changes necessary for transcriptional activity. Furthermore, as a SERD, it induces the degradation of the ER protein, thereby depleting the cell of the primary driver of its proliferation.

Caption: Mechanism of this compound in ER+ MCF-7 cells.

Experimental Protocols

For optimal and reproducible results, it is crucial to maintain consistent cell culture practices. The choice between the SRB and MTT assay depends on the specific experimental goals and available equipment. The SRB assay measures total cellular protein content, while the MTT assay measures mitochondrial metabolic activity as an indicator of cell viability.

Part 1: MCF-7 Cell Culture

1.1. Materials

  • MCF-7 cells (e.g., ATCC HTB-22)

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Estrogen-free Medium: Phenol red-free EMEM supplemented with 10% charcoal-stripped FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO2

1.2. Cell Maintenance

  • Culture MCF-7 cells in T-75 flasks with Complete Growth Medium.

  • Renew the medium every 2-3 days.

  • Maintain cell confluency between 30-90%. Do not allow cells to exceed 90% confluency.

  • For passaging, wash the cell monolayer with PBS, add 2-3 mL of warm Trypsin-EDTA, and incubate for 5-15 minutes at 37°C until cells detach.

  • Neutralize trypsin with 10 mL of Complete Growth Medium, centrifuge the cell suspension at 125 x g for 5 minutes, and resuspend the pellet in fresh medium for plating.

Part 2: Cell Proliferation Assay Workflow

The general workflow involves an initial estrogen-deprivation period to sensitize the cells, followed by treatment with this compound and subsequent assessment of cell proliferation. A 72-hour period in estrogen-free medium before treatment can significantly enhance the cellular response.

Experimental_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Proliferation Assay A Seed MCF-7 cells in 96-well plates B Incubate for 24h (Cell Attachment) A->B C Estrogen Deprivation (72h in Estrogen-Free Medium) B->C D Treat cells with varying concentrations of this compound C->D E Include Positive (E2) and Vehicle (DMSO) Controls F Incubate for specified duration (e.g., 72-120h) D->F E->F G Perform SRB or MTT Assay F->G H Measure Absorbance (Spectrophotometer) G->H I Data Analysis (Calculate % inhibition, IC50) H->I

Caption: General workflow for the MCF-7 cell proliferation assay.

Part 3: Sulforhodamine B (SRB) Assay Protocol

This assay is based on the ability of SRB to bind to cellular protein components.

3.1. Procedure

  • Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of Complete Growth Medium and incubate for 24 hours.

  • Estrogen Deprivation: Replace the medium with 100 µL of Estrogen-free Medium and incubate for 72 hours.

  • Treatment: Prepare serial dilutions of this compound in Estrogen-free Medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include appropriate controls (e.g., vehicle control, positive control with 17β-estradiol).

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Fixation: Gently add 25 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510-540 nm using a microplate reader.

Part 4: MTT Assay Protocol

This assay measures the reduction of yellow MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.

4.1. Procedure

  • Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of Complete Growth Medium and incubate for 24 hours.

  • Estrogen Deprivation: Replace the medium with 100 µL of Estrogen-free Medium and incubate for 72 hours.

  • Treatment: Prepare serial dilutions of this compound in Estrogen-free Medium. Remove the medium and add 100 µL of the this compound dilutions. Include appropriate controls.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for at least 2 hours at room temperature in the dark to ensure complete solubilization. Read the absorbance at 570 nm.

Data Presentation and Analysis

All quantitative data should be systematically recorded. The results can be expressed as a percentage of cell proliferation inhibition relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value for this compound can then be determined by plotting the percentage of inhibition against the log concentration of the compound.

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterSRB AssayMTT Assay
Cell Seeding Density 5,000 - 10,000 cells/well5,000 - 10,000 cells/well
Estrogen Deprivation 72 hours72 hours
Treatment Duration 72 - 120 hours72 - 120 hours
Fixation Agent 50% (w/v) TCAN/A
Fixation Time 1 hour at 4°CN/A
Staining Reagent 0.4% SRB in 1% Acetic Acid5 mg/mL MTT
Staining Time 30 minutes at RT2-4 hours at 37°C
Solubilization Agent 10 mM Tris BaseDMSO
Solubilization Time ~10 minutes with shaking>2 hours at RT (in dark)
Absorbance Wavelength 510 - 540 nm570 nm

Table 2: Example Plate Layout for a 96-Well Plate

Well123456789101112
A BlankCmpd 1Cmpd 1Cmpd 1Cmpd 2Cmpd 2Cmpd 2Cmpd 3Cmpd 3Cmpd 3PCPC
B BlankCmpd 1Cmpd 1Cmpd 1Cmpd 2Cmpd 2Cmpd 2Cmpd 3Cmpd 3Cmpd 3PCPC
C BlankCmpd 1Cmpd 1Cmpd 1Cmpd 2Cmpd 2Cmpd 2Cmpd 3Cmpd 3Cmpd 3PCPC
D VCCmpd 4Cmpd 4Cmpd 4Cmpd 5Cmpd 5Cmpd 5Cmpd 6Cmpd 6Cmpd 6PCPC
E VCCmpd 4Cmpd 4Cmpd 4Cmpd 5Cmpd 5Cmpd 5Cmpd 6Cmpd 6Cmpd 6PCPC
F VCCmpd 4Cmpd 4Cmpd 4Cmpd 5Cmpd 5Cmpd 5Cmpd 6Cmpd 6Cmpd 6PCPC
G VCCmpd 7Cmpd 7Cmpd 7Cmpd 8Cmpd 8Cmpd 8Cmpd 9Cmpd 9Cmpd 9PCPC
H VCCmpd 7Cmpd 7Cmpd 7Cmpd 8Cmpd 8Cmpd 8Cmpd 9Cmpd 9Cmpd 9PCPC
Blank: Medium only; VC: Vehicle Control (e.g., DMSO); Cmpd X: this compound at different concentrations; PC: Positive Control (e.g., 17β-estradiol).

Conclusion

The protocols described provide a robust framework for quantifying the anti-proliferative activity of this compound in MCF-7 cells. Consistent application of these methods will yield reliable and reproducible data, crucial for the preclinical evaluation of this promising therapeutic agent. The dual mechanism of this compound, combining complete ER antagonism with ER degradation, underscores the importance of utilizing such assays to characterize its potent effects on hormone-dependent breast cancer cell lines.

References

Optimizing Palazestrant Dosage in Preclinical Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palazestrant (OP-1250) is an investigational, orally bioavailable agent for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions as a complete estrogen receptor antagonist (CERAN) and a selective estrogen receptor degrader (SERD), offering a dual mechanism to combat hormone-driven breast cancer.[1] This unique mode of action involves not only blocking the estrogen receptor but also marking it for degradation by the cell's natural protein disposal machinery.[3] By eliminating these receptors, this compound disrupts the signaling pathways that fuel cancer cell proliferation and survival.[3] Preclinical studies have demonstrated its potent activity against both wild-type and mutant forms of the estrogen receptor, highlighting its potential to overcome resistance to existing endocrine therapies. Furthermore, it has shown superior pharmacokinetic properties, including oral bioavailability and brain penetrance, compared to fulvestrant.

These application notes provide detailed protocols for optimizing the dosage of this compound in preclinical mouse models of ER+ breast cancer, a critical step in translating its therapeutic potential to clinical applications.

Mechanism of Action: ER Antagonism and Degradation

This compound exerts its anti-tumor effects by directly targeting the estrogen receptor. As a CERAN, it completely blocks the transcriptional activity induced by estrogen, preventing the activation of genes responsible for tumor growth. Concurrently, as a SERD, it induces the degradation of the ER protein itself. This dual action ensures a comprehensive shutdown of ER signaling, which is crucial for the growth of ER+ breast cancer.

Palazestrant_Mechanism cluster_cell Cancer Cell ER Estrogen Receptor (ER) Gene_Transcription Gene Transcription (Proliferation, Survival) ER->Gene_Transcription Promotes Proteasome Proteasome ER->Proteasome Marks for Degradation Estrogen Estrogen Estrogen->ER Binds & Activates This compound This compound This compound->ER Binds & Blocks Degradation ER Degradation Proteasome->Degradation

This compound's dual mechanism of action.

Preclinical Efficacy Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in various mouse models of ER+ breast cancer.

Table 1: Monotherapy Efficacy of this compound in ER+ Xenograft Models

Mouse ModelER StatusTreatmentDosageOutcome
HCI-013 PDX (Mammary Fat Pad)ESR1Y537SThis compound1, 10, 30 mg/kgDose-dependent tumor growth inhibition; 10 and 30 mg/kg led to tumor shrinkage. Outperformed fulvestrant at ≥1 mg/kg.
ST941 PDX (Xenograft)ESR1Y537SThis compound5, 10 mg/kgBoth doses outperformed elacestrant (30 and 60 mg/kg), with 10 mg/kg showing the greatest tumor growth inhibition.
ST941 PDX (Intracranial)ESR1Y537SThis compound3, 10 mg/kg3 mg/kg showed efficacy; 10 mg/kg as a single agent prolonged animal survival.

Table 2: Combination Therapy Efficacy of this compound

Mouse ModelER StatusCombination TreatmentDosageOutcome
ST941 PDX (Intracranial)ESR1Y537SThis compound + Ribociclib3 mg/kg + 75 mg/kgImproved tumor growth inhibition and prolonged animal survival compared to either agent alone.
ER+ Xenograft ModelsNot SpecifiedThis compound + CDK4/6 inhibitorsNot SpecifiedEffectively shrinks intracranially implanted tumors and prolongs animal survival.

Experimental Protocols

Protocol 1: Evaluating this compound Efficacy in a Subcutaneous ER+ Breast Cancer Xenograft Model

This protocol outlines the methodology for assessing the dose-dependent efficacy of this compound in a subcutaneous xenograft model using ER+ breast cancer cells (e.g., MCF-7) or patient-derived xenografts (PDX).

Materials:

  • ER+ breast cancer cells (e.g., MCF-7) or PDX tissue fragments

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

  • Matrigel or other appropriate extracellular matrix

  • This compound (OP-1250)

  • Vehicle control (formulation dependent, e.g., 0.5% methylcellulose)

  • Standard of care drugs for comparison (e.g., fulvestrant, tamoxifen)

  • Estrogen pellets (for models requiring estrogen supplementation)

  • Calipers for tumor measurement

  • Dosing gavage needles

Procedure:

  • Animal Acclimatization and Estrogen Supplementation:

    • Acclimatize female immunocompromised mice for at least one week.

    • For estrogen-dependent models, implant a slow-release estrogen pellet subcutaneously in the dorsal flank.

  • Tumor Cell/Tissue Implantation:

    • For cell lines (e.g., MCF-7): Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel. Inject 1-5 x 106 cells subcutaneously into the mammary fat pad.

    • For PDX models: Implant a small fragment (2-3 mm³) of the PDX tumor tissue subcutaneously into the mammary fat pad.

  • Tumor Growth Monitoring and Animal Randomization:

    • Monitor tumor growth by caliper measurements (Volume = (Length x Width²)/2) twice weekly.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (n=6-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare this compound at various concentrations (e.g., 1, 3, 10, 30 mg/kg) in the appropriate vehicle.

    • Administer this compound orally via gavage once daily.

    • Administer vehicle control and comparator drugs (e.g., fulvestrant via intramuscular injection, tamoxifen orally) according to established protocols.

  • Efficacy Assessment:

    • Continue to measure tumor volume twice weekly.

    • Monitor animal body weight and overall health.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specified size), euthanize the animals.

  • Endpoint Analysis:

    • Collect tumors, blood, and other relevant tissues for pharmacokinetic and pharmacodynamic analyses.

    • Analyze tumor growth inhibition (TGI) for each treatment group.

    • Perform Western blot or immunohistochemistry on tumor lysates to assess ER protein levels and downstream signaling markers.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization Implantation Tumor Cell/PDX Implantation Acclimatization->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization Monitoring->Randomization Dosing Daily Oral Dosing (this compound) Randomization->Dosing Dosing->Monitoring Endpoint Endpoint: Tumor Collection Dosing->Endpoint Data_Analysis Data Analysis (TGI, Biomarkers) Endpoint->Data_Analysis

Workflow for preclinical dosage optimization.
Protocol 2: Pharmacokinetic Analysis of this compound in Tumor and Brain Tissue

This protocol describes the collection of samples for determining the pharmacokinetic profile of this compound.

Materials:

  • Tumor-bearing mice from the efficacy study

  • Anesthetic

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for tissue dissection

  • Liquid nitrogen for snap-freezing

Procedure:

  • Sample Collection Timing:

  • Blood Collection:

    • Anesthetize the mouse.

    • Collect blood via cardiac puncture into EDTA-coated tubes.

    • Centrifuge the blood to separate plasma and store at -80°C.

  • Tissue Collection:

    • Immediately following blood collection, euthanize the mouse.

    • Dissect the tumor and the brain.

    • Rinse tissues in cold PBS, blot dry, and record the weight.

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C.

  • Drug Concentration Analysis:

    • Analyze the concentration of this compound in plasma, tumor homogenates, and brain homogenates using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

Conclusion

The provided protocols offer a framework for the preclinical evaluation and dosage optimization of this compound in mouse models of ER+ breast cancer. The potent anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted agents, underscores its potential as a significant advancement in the treatment of this disease. Rigorous preclinical studies are essential to fully characterize its efficacy and safety profile, paving the way for successful clinical development.

References

Troubleshooting & Optimization

troubleshooting Palazestrant (OP-1250) solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Palazestrant (OP-1250). The information is designed to address common solubility issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OP-1250) and what is its mechanism of action?

This compound (OP-1250) is an investigational, orally bioavailable selective estrogen receptor degrader (SERD). It works by binding to the estrogen receptor (ER), which leads to the degradation of the receptor. This action blocks the signaling pathway that can drive the growth of certain types of cancer, such as ER-positive breast cancer.

Q2: What are the known solubility characteristics of this compound?

While specific, publicly available quantitative solubility data in various solvents is limited, this compound is known to be a lipophilic molecule, which can present challenges with aqueous solubility. Its development as an oral drug indicates that formulations have been created to achieve sufficient bioavailability. For research purposes, it is often dissolved in organic solvents like DMSO for stock solutions.

Q3: I am seeing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?

This is a common issue when working with compounds that have low aqueous solubility. The organic solvent from your stock solution is diluted, and the compound crashes out of the solution. To troubleshoot this, consider the following:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous medium.

  • Use a vehicle with a co-solvent: Instead of diluting directly into a purely aqueous buffer, try using a vehicle that contains a small percentage of a co-solvent like DMSO or ethanol. Be sure to run a vehicle-only control in your experiments to account for any effects of the solvent.

  • Incorporate a surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to keep the compound in solution. The appropriate concentration of the surfactant will need to be determined empirically for your specific experimental setup.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help to redissolve small amounts of precipitate. However, be cautious with temperature-sensitive experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

Problem Potential Cause Suggested Solution
Difficulty dissolving this compound to make a stock solution The chosen solvent is not appropriate for the desired concentration.For high-concentration stock solutions, use a strong organic solvent like DMSO. Ensure the this compound is of high purity and free of moisture. Gentle warming and vortexing can aid dissolution.
Precipitation observed in cell culture media The final concentration of this compound exceeds its solubility in the media. The percentage of organic solvent from the stock solution is too high.Decrease the final concentration of this compound. Prepare an intermediate dilution series to lower the amount of organic solvent added to the final culture volume. Consider using a protein-rich medium, as serum proteins can sometimes help to stabilize hydrophobic compounds.
Inconsistent results in in vivo studies Poor bioavailability due to precipitation at the injection site or in the gastrointestinal tract.For oral administration, consider formulating this compound in a vehicle designed for poorly soluble drugs, such as a solution containing polyethylene glycol (PEG), propylene glycol (PG), or other excipients. For parenteral administration, a formulation with a co-solvent system or a lipid-based vehicle may be necessary.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for several minutes to aid dissolution. If necessary, briefly sonicate the vial in a water bath sonicator. Gentle warming (up to 37°C) can also be applied.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Diluting this compound into Aqueous Media

  • Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium or buffer. This helps to minimize the final concentration of the organic solvent.

  • Final Dilution: Add the this compound (either from the stock or intermediate dilution) to the final volume of aqueous media dropwise while gently vortexing or swirling the tube.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps mentioned above.

Visualizations

Palazestrant_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Dilution cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock dilute Dilute in Aqueous Media thaw->dilute apply Apply to Experiment dilute->apply precipitate Precipitation? dilute->precipitate adjust Adjust Protocol precipitate->adjust Yes proceed Proceed precipitate->proceed No adjust->dilute Retry Dilution proceed->apply

Caption: Workflow for preparing and troubleshooting this compound solutions.

Estrogen_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_dimer ER Dimerization & Nuclear Translocation ER->ER_dimer Estrogen Estrogen Estrogen->ER Binds & Activates This compound This compound (OP-1250) This compound->ER Binds & Induces Degradation ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates ER_dimer->ERE Binds to DNA

Caption: Simplified estrogen receptor signaling pathway and the inhibitory action of this compound.

Palazestrant In Vitro Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palazestrant in vitro. The content is designed to address common challenges and provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (also known as OP-1250) is an orally bioavailable small molecule with a dual mechanism of action. It functions as a Complete Estrogen Receptor Antagonist (CERAN), meaning it completely blocks estrogen-induced transcriptional activity.[1][2] It also acts as a Selective Estrogen Receptor Degrader (SERD), inducing the degradation of the estrogen receptor (ERα) protein.[1] This dual action makes it effective against both wild-type and mutant forms of the estrogen receptor.

Q2: Which breast cancer cell lines are suitable for in vitro studies with this compound?

Commonly used ER-positive breast cancer cell lines for evaluating this compound's efficacy include:

  • MCF-7: A well-characterized ERα-positive, luminal A breast cancer cell line.

  • CAMA-1: Another ERα-positive breast cancer cell line.

  • Ishikawa: An endometrial adenocarcinoma cell line often used for its high ERα expression and utility in alkaline phosphatase assays to measure ER activity.

To study resistance mechanisms, CRISPR-Cas9 engineered cell lines with specific ESR1 mutations (e.g., Y537S, D538G) in the CAMA-1 or Ishikawa backgrounds are also utilized.

Q3: What are the known mechanisms of resistance to this compound in vitro?

While specific data on cell lines with acquired resistance to this compound is limited in publicly available literature, resistance mechanisms to endocrine therapies, including SERDs, generally involve:

  • ESR1 Mutations: Mutations in the ligand-binding domain of the estrogen receptor can lead to constitutive, ligand-independent activation. This compound has been shown to be effective against common ESR1 mutations that confer resistance to other endocrine therapies.

  • Bypass Signaling Pathways: Upregulation of alternative signaling pathways can allow cancer cells to bypass their dependence on ER signaling. Key bypass pathways implicated in endocrine resistance include:

    • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

    • MAPK/ERK Pathway: This pathway is also crucial for cell proliferation and survival.

    • CDK4/6-Cyclin D1 Pathway: This pathway controls the G1-S phase transition of the cell cycle.

Q4: How can I overcome suspected this compound resistance in my cell lines?

Based on the known mechanisms of endocrine resistance, the following strategies can be explored in vitro:

  • Combination Therapy: Combining this compound with inhibitors of key bypass pathways is a primary strategy. In vitro studies have shown synergistic effects when this compound is combined with:

    • CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib)

    • PI3K/mTOR inhibitors (e.g., alpelisib, everolimus)

  • Characterize the Resistance Mechanism: If you have generated a this compound-resistant cell line, it is crucial to characterize the underlying molecular changes. This can include:

    • Sequencing the ESR1 gene to identify potential new mutations.

    • Performing phosphoproteomic or transcriptomic analyses to identify activated bypass pathways.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability/Proliferation Assays
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
This compound Solubility Issues This compound is soluble in DMSO. Prepare a fresh, high-concentration stock solution in anhydrous DMSO and dilute it in culture medium immediately before use. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Incorrect Incubation Time For IC50 determination, a 7-day incubation period is commonly used for MCF-7 cells treated with this compound. Optimize the incubation time for your specific cell line and experimental conditions.
Problem 2: Incomplete ERα Degradation Observed by Western Blot
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal conditions for ERα degradation in your cell line. Degradation in MCF-7 cells can be observed as early as 2 hours after treatment.
Proteasome Inhibitor Contamination Ensure that no proteasome inhibitors are present in your culture medium or reagents, as this compound-induced ERα degradation is proteasome-dependent. As a control, co-treatment with a proteasome inhibitor like MG-132 should block degradation.
Poor Antibody Quality Use a validated antibody specific for ERα. Ensure the antibody is stored correctly and used at the recommended dilution.
Inefficient Protein Extraction Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation.
Problem 3: My Cells Appear to be Resistant to this compound
Possible Cause Troubleshooting Steps
Development of Acquired Resistance If you have been culturing cells with this compound for an extended period, they may have developed resistance. To confirm, perform a dose-response curve and compare the IC50 value to the parental cell line. An IC50 shift to the right indicates reduced sensitivity.
Mycoplasma Contamination Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Use a fresh dilution for each experiment.
Bypass Pathway Activation Investigate the activation status of key signaling pathways (PI3K/AKT, MAPK/ERK) using Western blotting for phosphorylated proteins. Consider combination therapy with appropriate inhibitors.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in ER-Positive Breast Cancer Cell Lines

Cell LineAssayMetricValueReference
MCF-7ProliferationIC501.4 - 1.6 nM
CAMA-1ProliferationIC501.4 - 1.6 nM
MCF-7ERα DegradationDC500.52 nM

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay (CyQUANT)
  • Cell Seeding: Seed MCF-7 or CAMA-1 cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium supplemented with 100 pM 17β-estradiol (E2). Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., fulvestrant).

  • Incubation: Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.

  • Lysis and Staining: On day 7, remove the medium and lyse the cells by freezing the plate at -80°C. Thaw the plate and add CyQUANT GR dye/lysis buffer to each well.

  • Fluorescence Measurement: Incubate for 5-10 minutes at room temperature, protected from light. Read the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for ERα Degradation
  • Cell Culture and Treatment: Seed MCF-7 or CAMA-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 24 hours. Include a vehicle control and a positive control for degradation (e.g., fulvestrant).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Palazestrant_Mechanism_of_Action cluster_ER_Signaling ER Signaling Pathway cluster_Palazestrant_Action This compound Action Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds Degradation Proteasomal Degradation ER->Degradation Induces (SERD) Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates This compound This compound This compound->ER Binds & Blocks (CERAN)

Caption: Dual mechanism of action of this compound as a CERAN and SERD.

Experimental_Workflow_Resistance cluster_characterization Characterization of Resistance cluster_overcoming Strategies to Overcome Resistance start Start with Parental ER+ Cell Line (e.g., MCF-7) culture Long-term Culture with Increasing this compound Conc. start->culture select Select for Resistant Clones culture->select expand Expand Resistant Clones select->expand resistant_line This compound-Resistant Cell Line expand->resistant_line ic50 Determine IC50 Shift (Proliferation Assay) resistant_line->ic50 Confirm Resistance western Analyze Bypass Pathways (Western Blot for p-AKT, p-ERK) resistant_line->western Investigate Mechanism sequencing Sequence ESR1 Gene resistant_line->sequencing Investigate Mechanism combo Combination Therapy (e.g., + CDK4/6i or PI3Ki) western->combo Rationalize Treatment

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

References

Palazestrant Technical Support Center: Troubleshooting & FAQ

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Palazestrant Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during in vitro and in vivo experiments with this compound (OP-1250).

Disclaimer: this compound is a highly selective and potent complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD).[1][2][3][4] While it has shown a favorable tolerability profile in clinical trials, all small molecule inhibitors have the potential for off-target effects.[5] The following troubleshooting guide is based on the known pharmacology of this compound, the broader class of SERDs, and general principles of mitigating off-target effects in experimental systems.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Unexpected changes in cell signaling pathways unrelated to ERα.

Question: I'm observing modulation of signaling pathways (e.g., rapid calcium mobilization, MAPK/ERK activation) that are not typically associated with nuclear estrogen receptor alpha (ERα) signaling in my experiments with this compound. What could be the cause?

Answer:

This could be due to an off-target interaction with the G protein-coupled estrogen receptor (GPER), also known as GPR30. Some SERMs and SERDs have been shown to interact with GPER, leading to rapid, non-genomic signaling events.

Troubleshooting Steps:

  • Confirm On-Target ERα Degradation: First, verify that this compound is effectively degrading ERα in your experimental system.

  • Investigate GPER Activation:

    • Use a GPER-specific agonist (e.g., G-1) as a positive control and a GPER-specific antagonist (e.g., G-15) to see if the observed off-target effects are blocked.

    • Perform knockdown experiments (siRNA or shRNA) targeting GPER to confirm its involvement.

  • Dose-Response Analysis: Determine if the off-target signaling is occurring at concentrations significantly higher than the IC50 for ERα degradation.

FAQ 2: My ER-negative cell line is showing a response to this compound.

Question: I am using an ERα-negative breast cancer cell line as a negative control, but I am still observing phenotypic changes (e.g., reduced proliferation, apoptosis) upon treatment with this compound. Why is this happening?

Answer:

While unexpected, this could be due to off-target effects on other cellular proteins or, as mentioned in FAQ 1, through signaling via GPER, which can be expressed in ERα-negative cells. Studies with other SERDs have shown effects on immune modulation and apoptosis in ER-negative cells, potentially through GPER.

Troubleshooting Steps:

  • Verify ERα Status: Confirm the absence of ERα protein expression in your cell line using Western blot or immunofluorescence.

  • Assess GPER Expression: Check for the expression of GPER in your ERα-negative cell line.

  • GPER Inhibition/Knockdown: Use a GPER antagonist or knockdown strategies to see if the observed phenotype is reversed.

  • Off-Target Profiling: Consider broader off-target profiling assays if the effect is not GPER-mediated (see FAQ 4).

FAQ 3: I'm seeing unexpected toxicity or side effects in my in vivo model.

Question: My in vivo experiments with this compound are resulting in unexpected toxicities (e.g., weight loss, changes in lipid profiles) that are not reported in the main clinical findings. How should I investigate this?

Answer:

While this compound is generally well-tolerated, in vivo models can sometimes reveal unique toxicities. Side effects seen with other oral SERDs like elacestrant include nausea, fatigue, musculoskeletal pain, and alterations in cholesterol and triglycerides. These could be due to on-target effects in other tissues or off-target interactions.

Troubleshooting Steps:

  • Dose Reduction: Determine if the toxicity is dose-dependent by testing a lower dose of this compound.

  • Monitor Blood Chemistry: Perform regular blood draws to monitor for changes in liver enzymes, cholesterol, and triglycerides.

  • Histopathological Analysis: Conduct a thorough histopathological examination of major organs at the end of the study to identify any tissue-specific toxicities.

  • Compare with Vehicle Control: Ensure that the observed effects are not due to the vehicle used for drug administration.

FAQ 4: How can I proactively assess the off-target profile of this compound in my experimental system?

Question: I want to be proactive and characterize the potential off-target effects of this compound before I encounter issues in my experiments. What is a good workflow for this?

Answer:

A systematic approach is recommended to identify and validate potential off-target effects. This involves a combination of in silico, in vitro, and cell-based assays.

Recommended Experimental Workflow:

  • In Silico Profiling (Optional): Use computational models to predict potential off-target binding based on the chemical structure of this compound.

  • Broad Kinase/Protease Panel Screening: Screen this compound against a large panel of kinases and proteases to identify potential off-target interactions.

  • Differential Gene Expression Analysis: Perform RNA-sequencing on cells treated with this compound versus a vehicle control to identify unexpected changes in gene expression and pathway activation.

  • Secondary Functional Assays: Based on the findings from the above steps, design specific functional assays to validate any identified off-target interactions.

Quantitative Data Summary

The following table summarizes key potency and efficacy data for this compound and related compounds.

CompoundTarget/AssayIC50 / EC50Cell Line / SystemReference
This compound (OP-1250) ERα Degradation~0.8 nMMCF-7
ERα Binding AffinityComparable to fulvestrantBiochemical Assay
Antiproliferative ActivityPotent in wild-type & ESR1-mutant cellsBreast Cancer Cell Lines
Fulvestrant ERα Degradation-MCF-7
Antiproliferative Activity-Breast Cancer Cell Lines
Elacestrant Antiproliferative Activity-ER+/HER2- Breast Cancer

Key Experimental Protocols

Protocol 1: In-Cell Western for ERα Degradation

Objective: To quantify the degradation of ERα protein in response to this compound treatment.

Methodology:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.01 nM to 1 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against ERα and a normalization antibody (e.g., against a housekeeping protein) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for ERα and the normalization protein. Calculate the normalized ERα levels for each treatment condition.

Protocol 2: GPER Signaling Activation Assay (Calcium Mobilization)

Objective: To assess the potential off-target activation of GPER by measuring intracellular calcium mobilization.

Methodology:

  • Cell Seeding: Plate cells known to express GPER (e.g., SKBR3) in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescent plate reader with an injection port.

  • Compound Injection and Measurement: Inject this compound, a GPER agonist (G-1, positive control), or vehicle control into the wells and immediately begin kinetic fluorescence readings to measure changes in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence over time to determine the extent of calcium mobilization.

Visualizations

Signaling Pathways and Experimental Workflows

on_target_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor α (ERα) This compound->ER Binds & Induces Conformational Change Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER->ERE Blocks Binding Transcription Gene Transcription (e.g., Myc, Cyclin D1) ERE->Transcription Inhibition CellProliferation Cell Proliferation Transcription->CellProliferation Inhibition

Caption: On-target signaling pathway of this compound.

off_target_gper_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Potential Off-Target) GPER GPER (GPR30) This compound->GPER Binds G_protein G Proteins GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC Src Src G_protein->Src Ca_mobilization Calcium Mobilization G_protein->Ca_mobilization cAMP cAMP AC->cAMP EGFR EGFR MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Src->EGFR Transactivates

Caption: Potential off-target GPER signaling pathway.

experimental_workflow start Start: Unexpected Phenotype Observed with this compound confirm_on_target 1. Confirm On-Target Effect (ERα Degradation Assay) start->confirm_on_target off_target_hypothesis 2. Formulate Off-Target Hypothesis (e.g., GPER activation, Kinase inhibition) confirm_on_target->off_target_hypothesis in_silico 3a. In Silico Profiling (Optional) off_target_hypothesis->in_silico biochemical_screen 3b. Biochemical Screening (Kinase Panel) off_target_hypothesis->biochemical_screen gene_expression 3c. Gene Expression Analysis (RNA-seq) off_target_hypothesis->gene_expression validate_target 4. Validate Putative Off-Target (e.g., GPER antagonist/knockdown) in_silico->validate_target biochemical_screen->validate_target gene_expression->validate_target functional_assay 5. Secondary Functional Assays (e.g., Calcium mobilization, Cell viability in ER-negative, GPER-positive cells) validate_target->functional_assay conclusion Conclusion: Identify and Characterize Off-Target Effect functional_assay->conclusion

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Enhancing Palazestrant Efficacy in ESR1 Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Palazestrant (OP-1250) in preclinical studies, with a focus on improving its efficacy in estrogen receptor 1 (ESR1) mutant cell lines. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (OP-1250) is an orally bioavailable small molecule that functions as both a complete estrogen receptor (ER) antagonist (CERAN) and a selective ER degrader (SERD).[1][2] Its dual mechanism involves completely blocking ER-driven transcriptional activity and inducing the degradation of the ERα protein.[3][4] This action is effective against both wild-type and mutant forms of the estrogen receptor.[1]

Q2: How does this compound's efficacy in ESR1 mutant cell lines compare to wild-type cell lines?

A2: Preclinical studies have demonstrated that this compound is effective in both ESR1 wild-type and mutant breast cancer models. However, some ESR1 mutations, such as Y537S, can confer a degree of resistance to ER antagonists, potentially requiring higher concentrations of the drug to achieve the same level of inhibition as in wild-type cells or cells with other mutations like D538G.

Q3: Why might I be observing reduced this compound efficacy in my ESR1 mutant cell line experiments?

A3: Reduced efficacy can stem from several factors:

  • Specific ESR1 Mutation: As mentioned, certain mutations like Y537S are known to be more resistant to ER antagonists.

  • Experimental Conditions: Suboptimal cell culture conditions, incorrect drug concentration, or issues with the viability assay can all lead to misleading results.

  • Cell Line Integrity: Ensure your cell line has been recently authenticated and is free from contamination.

  • Drug Stability: Improper storage or handling of this compound can affect its potency.

Q4: What is the rationale for combining this compound with a CDK4/6 inhibitor like ribociclib?

A4: The combination of this compound with a CDK4/6 inhibitor, such as ribociclib, has shown synergistic effects in preclinical models and promising activity in clinical trials. The rationale is to target two key pathways in ER+ breast cancer: the ER signaling pathway with this compound and the cell cycle progression pathway with the CDK4/6 inhibitor. This dual targeting can lead to enhanced tumor growth inhibition and overcome resistance mechanisms.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value for this compound in an ESR1 Mutant Cell Line
Possible Cause Troubleshooting Steps
Cell line has inherent resistance due to the specific ESR1 mutation (e.g., Y537S). 1. Confirm the ESR1 mutation status of your cell line via sequencing.2. Include a wild-type ESR1 cell line and a cell line with a more sensitive ESR1 mutation (e.g., D538G) as controls in your experiment.3. Consider testing a higher concentration range of this compound.4. Evaluate combination therapy with a CDK4/6 inhibitor to potentially overcome resistance.
Suboptimal assay conditions. 1. Optimize cell seeding density: Ensure cells are in the exponential growth phase during treatment. 2. Verify drug concentration and solvent effects: Prepare fresh serial dilutions of this compound for each experiment. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). 3. Check incubation time: Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal treatment duration for your specific cell line.
Issues with the cell viability assay. 1. Assay sensitivity: For subtle changes, consider using a more sensitive assay like an ATP-based luminescent assay (e.g., CellTiter-Glo®) instead of a colorimetric assay (e.g., MTT). 2. Reagent quality: Ensure all assay reagents are within their expiration dates and stored correctly.
Issue 2: Inconsistent Results in ERα Degradation Western Blot
Possible Cause Troubleshooting Steps
Inefficient cell lysis and protein extraction. 1. Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. 2. Ensure complete cell lysis by scraping adherent cells and sonicating or vortexing the lysate.
Low ERα protein expression in the cell line. 1. Confirm the basal expression level of ERα in your cell line. Some cell lines may have inherently low levels.2. Increase the amount of protein loaded onto the gel.
Antibody issues. 1. Primary antibody: Use an antibody specifically validated for Western blotting of ERα. Titrate the antibody to determine the optimal concentration.2. Secondary antibody: Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit, anti-mouse) and is not expired.
Transfer problems. 1. Verify efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S.
Loading control variability. 1. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize ERα levels. Ensure the loading control itself is not affected by the experimental treatment.

Data Presentation

Preclinical Efficacy of this compound in ESR1 Mutant Models

The following table summarizes preclinical data on the antiproliferative activity of this compound in ESR1 mutant cell lines.

Cell LineESR1 MutationAssay TypeThis compound IC50 (nM)Comparator IC50 (nM)Reference
IshikawaY537SAlkaline Phosphatase~1Fulvestrant: ~1
IshikawaD538GAlkaline Phosphatase<1Fulvestrant: <1
CAMA-1Y537SProliferation (CyQUANT)~10Fulvestrant: >100
CAMA-1D538GProliferation (CyQUANT)~1Fulvestrant: ~10

Note: IC50 values are approximate and derived from graphical representations in the cited literature. For precise values, refer to the original publications.

Clinical Efficacy of this compound in Combination with Ribociclib
Patient SubgroupThis compound DoseMedian Progression-Free Survival (PFS)6-month PFS RateClinical Benefit Rate (CBR)Reference
All Patients120 mg15.5 months73%76%
ESR1 Mutant120 mg13.8 months81%81%
ESR1 Wild-Type120 mg9.2 months70%74%
Prior CDK4/6i120 mg12.2 months68%71%

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of adherent breast cancer cell lines.

Materials:

  • ESR1 mutant and wild-type breast cancer cell lines

  • Complete growth medium

  • 96-well tissue culture plates

  • This compound (and combination drug, e.g., Ribociclib)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and any combination drug in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for ERα Degradation

This protocol is for assessing the degradation of ERα in response to this compound treatment.

Materials:

  • ESR1 mutant and wild-type breast cancer cell lines

  • 6-well tissue culture plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Cell scraper

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentration and for various time points (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle control.

  • Cell Lysis:

    • At each time point, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run the gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

  • Analysis:

    • Quantify band intensities using densitometry software. Normalize the ERα signal to the loading control.

Visualizations

Palazestrant_Mechanism_of_Action cluster_ER_Signaling Estrogen Receptor Signaling cluster_Palazestrant_Action This compound Intervention Estrogen Estrogen ER ERα (WT or Mutant) Estrogen->ER Binds ERE Estrogen Response Element ER->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) Proteasome Proteasome ER->Proteasome Degradation ERE->Gene_Transcription Activates This compound This compound (CERAN/SERD) This compound->ER Antagonizes & Binds This compound->Gene_Transcription BLOCKS

Caption: this compound's dual mechanism of action on the estrogen receptor signaling pathway.

Experimental_Workflow_Efficacy cluster_Cell_Culture Cell Preparation cluster_Treatment Drug Treatment cluster_Assay Viability Assessment cluster_Analysis Data Analysis start Seed ESR1 Mutant & WT Cell Lines incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Treat with this compound (Dose-Response) incubation1->treatment incubation2 Incubate 72h treatment->incubation2 assay Perform Cell Viability Assay (e.g., MTT) incubation2->assay readout Measure Absorbance/ Luminescence assay->readout analysis Calculate % Viability & Determine IC50 readout->analysis conclusion Compare Efficacy in Mutant vs. WT Lines analysis->conclusion

Caption: Experimental workflow for assessing this compound efficacy in cell lines.

Troubleshooting_Logic cluster_Investigation Troubleshooting Steps cluster_Solutions Potential Solutions start Reduced this compound Efficacy Observed check_mutation Confirm ESR1 Mutation Status start->check_mutation check_assay Review Assay Protocol (Seeding, Incubation, Reagents) start->check_assay check_drug Verify Drug Concentration & Solvent Effects start->check_drug use_controls Include WT & Sensitive Mutant Controls check_mutation->use_controls optimize_assay Optimize Assay Conditions check_assay->optimize_assay check_drug->optimize_assay combination_tx Consider Combination Therapy (e.g., with CDK4/6i) use_controls->combination_tx If resistance is inherent

Caption: A logical troubleshooting workflow for addressing reduced this compound efficacy.

References

Palazestrant Stability and Storage Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of Palazestrant. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and use in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: this compound stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, solutions in anhydrous DMSO can be stored at -80°C for up to one year.[1][2] For short-term storage, solutions can be kept at -20°C for up to one month.[1][2]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is important to use anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound. This compound is considered insoluble in water. For in vivo studies, co-solvents such as PEG300, Tween 80, or corn oil are often used to create a suitable formulation.

Q4: Is this compound sensitive to light?

A4: As with many complex organic molecules, exposure to light, particularly UV light, can potentially lead to degradation. It is recommended to handle and store this compound, both in solid form and in solution, protected from light. Amber vials or containers wrapped in aluminum foil should be used. For formal photostability studies, refer to the ICH Q1B guidelines.

Q5: What are the known degradation pathways for this compound?

A5: While specific public data on this compound's degradation pathways is limited, molecules with similar structures can be susceptible to hydrolysis and oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound 1. Use of non-anhydrous DMSO. 2. Insufficient vortexing or sonication.1. Use fresh, anhydrous DMSO. 2. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.
Precipitation of this compound in Aqueous Buffers This compound has very low aqueous solubility.Maintain a sufficient concentration of DMSO or other organic co-solvents in the final working solution to prevent precipitation. The final DMSO concentration should be optimized for your specific experimental system and cell type to minimize toxicity.
Inconsistent Results in Cellular Assays 1. Degradation of this compound in stock solutions due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate concentration of stock solution.1. Aliquot stock solutions and store them at -80°C for long-term use. Use a fresh aliquot for each experiment. 2. Re-verify the concentration of the stock solution using a validated analytical method such as HPLC-UV.
Appearance of Unexpected Peaks in HPLC Analysis 1. Degradation of the compound due to exposure to light, heat, or incompatible solvents. 2. Contamination of the sample or solvent.1. Prepare fresh solutions and protect them from light and elevated temperatures. 2. Use high-purity solvents and clean laboratory equipment. Perform a forced degradation study to identify potential degradation products.

This compound Stability Data

The following tables summarize illustrative quantitative data from forced degradation studies. These are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition Time Temperature % Degradation Major Degradation Products
0.1 M HCl24 hours60°C~8%DP-1
0.1 M NaOH8 hours60°C~12%DP-2, DP-3
3% H₂O₂24 hoursRoom Temp~15%DP-4, DP-5
Photolytic (ICH Q1B)1.2 million lux hours (Vis) & 200 W h/m² (UV)Room Temp~5%DP-6
Thermal48 hours80°C~3%Minor unspecified degradants

DP = Degradation Product

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Methodology:

  • Prepare a standard stock solution of this compound (1 mg/mL) in DMSO.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Prepare samples from stability studies by diluting them to fall within the calibration range.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of this compound and its degradation products by comparing peak areas to the calibration curve.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to assess the stability of this compound.

1. Acid Hydrolysis:

  • Dissolve this compound in a minimal amount of DMSO and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.
  • Incubate the solution at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a minimal amount of DMSO and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
  • Incubate the solution at 60°C for 8 hours.
  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a minimal amount of DMSO and dilute with 3% H₂O₂ to a final concentration of 0.1 mg/mL.
  • Store the solution at room temperature, protected from light, for 24 hours.

4. Photostability Testing:

  • Expose solid this compound and a solution of this compound (0.1 mg/mL in DMSO) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
  • A control sample should be protected from light with aluminum foil.

5. Thermal Degradation:

  • Expose solid this compound to dry heat at 80°C for 48 hours.

Visualizations

Palazestrant_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Cell Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Proteasome Proteasomal Degradation ER->Proteasome Induces Degradation (SERD activity) Transcription Gene Transcription for Cell Proliferation ERE->Transcription Initiates Estrogen Estrogen (E2) Estrogen->ER Binds and Activates This compound This compound This compound->ER Binds and Blocks (Complete Antagonist)

Caption: this compound's dual mechanism of action as a CERAN and SERD.

Experimental_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Palazestrant_Sample This compound Sample Palazestrant_Sample->Acid Palazestrant_Sample->Base Palazestrant_Sample->Oxidation Palazestrant_Sample->Photo Data Data Interpretation: - Identify Degradants - Determine Degradation Pathways - Assess Method Specificity Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

References

identifying potential Palazestrant assay interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Palazestrant. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential assay interferences.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective estrogen receptor (ER) degrader (SERD). It binds to the estrogen receptor alpha (ERα), inducing a conformational change that leads to ubiquitination and subsequent degradation of the receptor by the proteasome. This depletion of ERα protein levels inhibits downstream signaling pathways that are critical for the proliferation of ER-positive cancer cells.

Palazestrant_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds to Complex This compound-ERα Complex ER->Complex Proliferation Cell Proliferation ER->Proliferation Promotes Ubiquitin Ubiquitin Complex->Ubiquitin Recruits E3 Ligase Proteasome Proteasome Complex->Proteasome Targets for Degradation Ubiquitin->Complex Ubiquitination Degradation ERα Degradation Proteasome->Degradation NoProliferation Inhibition of Proliferation Degradation->NoProliferation Leads to

Caption: this compound's mechanism of action.

Q2: We are observing inconsistent ERα degradation in our Western blot analysis after this compound treatment. What could be the cause?

Inconsistent ERα degradation can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include proteasome inhibitor contamination, suboptimal antibody performance, or issues with cell line integrity.

Troubleshooting Guides

Issue 1: Inconsistent ERα Degradation in Western Blot

If you are observing variable or lower-than-expected degradation of ERα protein levels after treating cells with this compound, consider the following potential causes and solutions.

Potential Causes & Solutions

Potential CauseRecommended Action
Proteasome Inhibitor Contamination Ensure that all reagents and media are free from proteasome inhibitors (e.g., MG132, Bortezomib), which will directly block this compound's mechanism of action.
Suboptimal Antibody Performance Validate your primary antibody for ERα. Run a positive and negative control to ensure specificity and sensitivity. Consider testing a different antibody clone.
Cell Line Integrity Perform cell line authentication (e.g., STR profiling) to confirm the identity of your cells. ERα expression can be lost over time with repeated passaging.
Incorrect this compound Concentration Confirm the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for ERα degradation in your specific cell line.

Troubleshooting Workflow

WB_Troubleshooting Start Inconsistent ERα Degradation Check_Reagents Are reagents free of proteasome inhibitors? Start->Check_Reagents Validate_Antibody Is the ERα antibody validated? Check_Reagents->Validate_Antibody Yes Solution_Reagents Replace all reagents and media. Retest. Check_Reagents->Solution_Reagents No Authenticate_Cells Is the cell line authenticated and ERα positive? Validate_Antibody->Authenticate_Cells Yes Solution_Antibody Test a new, validated antibody. Run controls. Validate_Antibody->Solution_Antibody No Check_Concentration Is this compound concentration correct? Authenticate_Cells->Check_Concentration Yes Solution_Cells Use a new, authenticated cell stock. Confirm ERα expression. Authenticate_Cells->Solution_Cells No Solution_Concentration Perform a dose-response experiment. Check_Concentration->Solution_Concentration No End Problem Resolved Check_Concentration->End Yes Solution_Reagents->Start Solution_Antibody->Start Solution_Cells->Start Solution_Concentration->Start

Caption: Troubleshooting inconsistent Western blot results.

Issue 2: High Background Signal in Estrogen Response Element (ERE) Reporter Assay

An unusually high background signal in your ERE-luciferase reporter assay can mask the inhibitory effects of this compound.

Potential Causes & Solutions

Potential CauseRecommended Action
Phenol Red in Media Phenol red is a weak estrogen mimic and can activate ERα, leading to a high basal signal.
Serum Components Fetal bovine serum (FBS) contains endogenous estrogens.
Promoter Leakiness The ERE promoter in your reporter construct may have some basal activity in the absence of estrogen.

Quantitative Impact of Interferences

The following table summarizes the impact of common interferences on the basal signal of an ERE-luciferase reporter assay in MCF-7 cells.

ConditionFold Change in Basal Luciferase Activity (vs. Control)
Control (Charcoal-stripped serum, no phenol red)1.0
Phenol Red in Media4.2
10% Standard FBS (not charcoal-stripped)12.5
Both Phenol Red and Standard FBS18.3

Experimental Protocols

Protocol 1: Western Blot for ERα Degradation

This protocol outlines the key steps for assessing this compound-induced ERα degradation.

WB_Protocol Start Seed ERα-positive cells (e.g., MCF-7) Treatment Treat with this compound (dose-response) and controls for 24h Start->Treatment Lysis Lyse cells and collect protein Treatment->Lysis Quantification Quantify protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Run samples on SDS-PAGE gel Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-ERα) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity relative to loading control (e.g., β-actin) Detection->Analysis End Results Analysis->End

Caption: Experimental workflow for Western blot analysis.

Detailed Steps:

  • Cell Culture: Plate ERα-positive cells (e.g., MCF-7) in complete medium and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for ERα expression. Incubate for the desired time (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a validated primary antibody against ERα, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).

Palazestrant In Vivo Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing and troubleshooting the in vivo bioavailability and oral administration of Palazestrant (OP-1250).

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of this compound?

A1: this compound is characterized as a potent and orally bioavailable Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD)[1][2][3]. Its pharmacokinetic (PK) properties are considered superior to the first-generation SERD, fulvestrant, which has poor bioavailability and requires intramuscular injection[2][4]. Clinical studies have shown that this compound is readily bioavailable and rapidly absorbed after oral administration.

Q2: What formulation was used for this compound in preclinical and clinical studies?

A2: In preclinical pharmacokinetic and xenograft studies, this compound has been formulated in a solution of 0.5% carboxymethylcellulose (CMC) in 1x phosphate-buffered saline (PBS) for daily oral administration. In early-phase human clinical trials, this compound was administered as oral capsules. More recent and ongoing studies are utilizing a tablet formulation.

Q3: How does food intake affect the bioavailability of this compound?

A3: In initial clinical trials, patients were required to fast for 2 hours before and 1 hour after taking the this compound dose. However, ongoing studies with a tablet formulation are allowing for administration in the fed state, which may help reduce the frequency of side effects like nausea and vomiting. This suggests that the presence of food does not negatively impact and may even be beneficial for the administration of the tablet formulation.

Q4: What are the key pharmacokinetic parameters of this compound in humans?

A4: Pharmacokinetic analyses from a phase 1/2 study showed that this compound is rapidly absorbed, with a median time to peak concentration (Tmax) of approximately 4 hours. It demonstrates dose-proportional exposure and has a long half-life of about 8 days, which supports once-daily dosing.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations in preclinical animal studies.

  • Possible Cause 1: Formulation Inconsistency.

    • Troubleshooting Step: Ensure the 0.5% CMC in PBS vehicle is prepared consistently. The suspension should be homogenous to ensure uniform dosing. Vortex the suspension thoroughly before each gavage.

  • Possible Cause 2: Dosing Technique.

    • Troubleshooting Step: Improper oral gavage technique can lead to variability in the administered dose. Ensure that personnel are properly trained and that the full dose is administered into the esophagus, avoiding spillage or administration into the trachea.

  • Possible Cause 3: Animal Stress.

    • Troubleshooting Step: Stress can affect gastrointestinal motility and absorption. Acclimatize animals to the handling and dosing procedures to minimize stress-induced variability.

Issue 2: Unexpectedly low tumor growth inhibition in xenograft models despite correct dosing.

  • Possible Cause 1: Suboptimal Dosing Regimen.

    • Troubleshooting Step: While this compound has a long half-life, ensure that the once-daily dosing schedule is maintained consistently without interruption. In mouse xenograft models, a daily dose of 10 mg/kg has been shown to be effective.

  • Possible Cause 2: Estrogen Supplementation.

    • Troubleshooting Step: In xenograft models using ER+ cell lines like MCF7, estradiol supplementation is often required to promote initial tumor growth. Ensure that the estradiol supplementation is withdrawn or standardized at the start of this compound treatment, as continued high levels of estrogen may compete with the drug's mechanism of action.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Median Tmax (Time to Peak Concentration)~4 hours
Half-life (t½)~8 days
Dosing Regimen in Clinical TrialsOnce daily
Dose ProportionalityObserved

Experimental Protocols

Protocol 1: Oral Formulation Preparation for Preclinical Studies

  • Objective: To prepare a 0.5% (w/v) carboxymethylcellulose (CMC) in 1x phosphate-buffered saline (PBS) vehicle for this compound suspension.

  • Materials:

    • Carboxymethylcellulose (low viscosity)

    • 1x Phosphate-Buffered Saline (PBS), sterile

    • This compound (OP-1250) powder

    • Sterile conical tubes (e.g., 50 mL)

    • Magnetic stirrer and stir bar or vortex mixer

  • Procedure:

    • Weigh the required amount of CMC powder. For 50 mL of vehicle, this would be 0.25 g.

    • Slowly add the CMC powder to the desired volume of 1x PBS while continuously stirring or vortexing to prevent clumping.

    • Continue mixing until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the concentration would be 2 mg/mL).

    • Add the this compound powder to the prepared CMC vehicle.

    • Vortex or stir vigorously until a uniform suspension is achieved.

    • Store the suspension at the recommended temperature and protect it from light if necessary. Always re-suspend by vortexing immediately before each administration.

Protocol 2: In Vivo Xenograft Study Workflow

  • Objective: To evaluate the anti-tumor efficacy of orally administered this compound in an ER+ breast cancer xenograft model.

  • Methodology:

    • Cell Implantation: Female immunodeficient mice (e.g., athymic nude) are implanted subcutaneously with an ER+ breast cancer cell line (e.g., MCF7). Estradiol supplementation is provided to support initial tumor growth.

    • Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., ~150 mm³). Animals are then randomized into treatment and vehicle control groups.

    • Treatment Administration:

      • The vehicle group receives the 0.5% CMC in PBS solution.

      • The treatment group receives this compound suspended in the vehicle at the specified dose (e.g., 10 mg/kg) via oral gavage, once daily.

    • Monitoring: Animal body weight and tumor volume are measured regularly (e.g., twice weekly).

    • Endpoint: The study concludes after a predetermined period (e.g., 28 days) or when tumors in the control group reach a maximum allowed size. Tumor samples can be collected for pharmacokinetic or pharmacodynamic analysis.

Visualizations

Palazestrant_MOA cluster_ER_Signaling Estrogen Receptor (ER) Signaling cluster_Palazestrant_Action This compound Action Estradiol Estradiol (E2) ER Estrogen Receptor (ERα) Estradiol->ER Binds AF1 AF1 Domain AF2 AF2 Domain ER_Block Blocks ER Activity ER->ER_Block Induces Inactivation of AF1 & AF2 ER_Degrade Degrades ER ER->ER_Degrade Induces Degradation Gene_Transcription Gene Transcription & Cell Proliferation AF1->Gene_Transcription Activates AF2->Gene_Transcription Activates This compound This compound (CERAN/SERD) This compound->ER Binds to ER ER_Block->Gene_Transcription Inhibits

Caption: Mechanism of Action of this compound as a CERAN and SERD.

Xenograft_Workflow cluster_treatment Daily Treatment start Start: Immunodeficient Mice implant 1. Subcutaneous Implantation of ER+ Cancer Cells (+ Estradiol Supplement) start->implant tumor_growth 2. Monitor Tumor Growth implant->tumor_growth randomize 3. Randomize Mice when Tumor Volume ≈ 150 mm³ tumor_growth->randomize vehicle Vehicle Control Group: Oral Gavage (0.5% CMC) randomize->vehicle Group 1 treatment This compound Group: Oral Gavage (e.g., 10 mg/kg) randomize->treatment Group 2 monitor 4. Monitor Tumor Volume & Body Weight vehicle->monitor treatment->monitor endpoint 5. Study Endpoint: Collect Tumors for Analysis monitor->endpoint

Caption: Experimental workflow for a preclinical xenograft study.

References

Validation & Comparative

Palazestrant vs fulvestrant efficacy in ESR1 mutant cells

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals: Palazestrant vs. Fulvestrant Efficacy in ESR1 Mutant Cells

Introduction

Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, the emergence of resistance, frequently driven by mutations in the estrogen receptor 1 gene (ESR1), presents a significant clinical challenge. These mutations, often located in the ligand-binding domain, lead to constitutive, ligand-independent activation of the estrogen receptor, rendering aromatase inhibitors ineffective.[1][2][3] Fulvestrant, a selective estrogen receptor degrader (SERD), has been a standard-of-care in this setting. This compound (OP-1250) is a next-generation oral agent with a distinct mechanism, classified as a complete estrogen receptor antagonist (CERAN) and a SERD.[4][5] This guide provides an objective, data-driven comparison of the efficacy of this compound and fulvestrant, with a specific focus on their performance in preclinical models of ESR1-mutant breast cancer.

Mechanism of Action: A Tale of Two Antagonists

While both this compound and fulvestrant function by antagonizing the estrogen receptor, their mechanisms exhibit a key difference in the completeness of receptor inactivation.

Fulvestrant: As a selective estrogen receptor degrader (SERD), fulvestrant binds to the estrogen receptor, inducing a conformational change that disrupts dimerization and nuclear localization. This unstable complex is then targeted for proteasomal degradation, thereby reducing the total cellular levels of the ER protein. Its antagonistic activity is primarily mediated through the disruption of the Activation Function 2 (AF2) domain in the receptor's ligand-binding domain.

This compound (OP-1250): this compound is described as both a SERD and a complete estrogen receptor antagonist (CERAN). Like fulvestrant, it induces ER degradation. However, its "complete" antagonism stems from its ability to block both the AF2 domain and the N-terminal Activation Function 1 (AF1) domain. The AF1 domain can be activated through ligand-independent pathways (e.g., growth factor signaling), and its continued activity is a proposed mechanism of resistance to agents that only block AF2. By inhibiting both critical activation domains, this compound aims to achieve a more comprehensive shutdown of ER-driven gene transcription, irrespective of ESR1 mutation status.

G cluster_0 Fulvestrant (SERD) cluster_1 This compound (CERAN / SERD) Fulvestrant Fulvestrant ER_Fulv Estrogen Receptor (ERα) Fulvestrant->ER_Fulv binds AF2_Fulv AF2 Domain Fulvestrant->AF2_Fulv blocks AF1_Fulv AF1 Domain Degradation_Fulv Proteasomal Degradation ER_Fulv->Degradation_Fulv induces Transcription_Fulv Gene Transcription (Partially Active) AF1_Fulv->Transcription_Fulv remains active This compound This compound ER_Pala Estrogen Receptor (ERα) This compound->ER_Pala binds AF2_Pala AF2 Domain This compound->AF2_Pala blocks AF1_Pala AF1 Domain This compound->AF1_Pala blocks Degradation_Pala Proteasomal Degradation ER_Pala->Degradation_Pala induces Transcription_Pala Gene Transcription (Blocked) G cluster_workflow In Vivo Xenograft Workflow A 1. Cell/Tumor Preparation (e.g., ESR1-mutant PDX fragments) B 2. Implantation (Subcutaneous or mammary fat pad in immunocompromised mice) A->B C 3. Tumor Growth (Allow tumors to reach a palpable size, e.g., 150-200 mm³) B->C D 4. Randomization (Group animals into treatment arms: Vehicle, this compound, Fulvestrant) C->D E 5. Drug Administration (this compound: Oral gavage daily Fulvestrant: Intramuscular injection) D->E F 6. Monitoring & Measurement (Measure tumor volume and body weight 2-3 times per week) E->F G 7. Endpoint Analysis (Tumor growth inhibition, regression, survival analysis, and ex vivo tissue analysis) F->G

References

A Comparative Analysis of Palazestrant and Tamoxifen Mechanisms in Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of Palazestrant (OP-1250) and tamoxifen, two key therapeutic agents in the management of estrogen receptor-positive (ER+) breast cancer. We present a comprehensive overview of their distinct interactions with the estrogen receptor, downstream signaling effects, and preclinical efficacy, supported by experimental data.

Overview of Mechanisms

This compound and tamoxifen both target the estrogen receptor α (ERα), a key driver of proliferation in the majority of breast cancers. However, their modes of action at the molecular level differ significantly, leading to distinct pharmacological profiles.

This compound is a novel, orally bioavailable complete estrogen receptor antagonist (CERAN) and a selective estrogen receptor degrader (SERD). Its mechanism involves completely blocking the transcriptional activity of ERα by inhibiting both of its activation function domains, AF1 and AF2. This dual action prevents the receptor from initiating the transcription of genes involved in cancer cell growth. Furthermore, this compound induces the degradation of the ERα protein itself.

Tamoxifen , on the other hand, is a selective estrogen receptor modulator (SERM). It acts as a competitive inhibitor of estradiol at the ERα, functioning as an antagonist in breast tissue. However, in other tissues, such as the endometrium and bone, it can exhibit partial agonist activity. Tamoxifen itself is a prodrug, with its more active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen, having a significantly higher binding affinity for ERα.

Comparative Data

The following tables summarize key quantitative data from preclinical studies, providing a direct comparison of the biochemical and cellular activities of this compound and the active metabolite of tamoxifen, 4-hydroxytamoxifen.

Table 1: Estrogen Receptor α (ERα) Binding Affinity and Degradation
CompoundERα Binding Affinity (IC₅₀)ERα Degradation (DC₅₀)ERα Degradation (Eₘₐₓ)
This compound (OP-1250)0.27 nM0.52 nM62%
4-Hydroxytamoxifen1.1 nMNot Applicable (Stabilizes ERα)-30% (Stabilization)
Data sourced from a LanthaScreen™ TR-FRET competitive binding assay and a Simple Western assay in MCF-7 cells.
Table 2: Inhibition of Cell Proliferation in ER+ Breast Cancer Cell Lines
CompoundMCF-7 Cell Proliferation (IC₅₀)CAMA-1 Cell Proliferation (IC₅₀)
This compound (OP-1250)1.4 nM1.6 nM
4-Hydroxytamoxifen~10-100 nM (concentration dependent)-
Data for this compound sourced from in vitro proliferation assays. Data for 4-hydroxytamoxifen is estimated from graphical representations in cited literature.
Table 3: In Vivo Efficacy in a Breast Cancer Xenograft Model
Treatment GroupTumor Growth InhibitionModel
This compound (OP-1250)Superior to tamoxifenIntracranial Xenografts
Tamoxifen-Intracranial Xenografts
Qualitative comparison from a preclinical study.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and tamoxifen lead to different effects on ERα-mediated signaling pathways.

This compound: Complete Antagonism and Degradation

This compound acts as a complete antagonist by blocking both the AF1 and AF2 domains of the estrogen receptor. This complete blockade prevents the recruitment of coactivators and the initiation of transcription of estrogen-responsive genes. Furthermore, by inducing the degradation of the ERα protein, this compound removes the key driver of tumor growth from the cell.

cluster_nucleus Nucleus ER Estrogen Receptor α (ERα) ERE Estrogen Response Element (ERE) ER->ERE Binds Coactivators Coactivators ER->Coactivators Blocks Recruitment Transcription Gene Transcription (e.g., GREB1) ERE->Transcription Initiates Coactivators->ER Recruited by Active ER Proliferation Cell Proliferation Transcription->Proliferation Drives This compound This compound This compound->ER Binds and completely inhibits AF1 & AF2 Degradation ERα Degradation This compound->Degradation Induces Degradation->ER

Synergistic Antitumor Activity of Palazestrant and CDK4/6 Inhibitors in ER+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of palazestrant (OP-1250) in combination with CDK4/6 inhibitors for the treatment of estrogen receptor-positive (ER+), HER2-negative (HER2-) breast cancer. The data presented herein is collated from recent preclinical and clinical studies, offering insights into the enhanced efficacy and mechanisms of this combination therapy.

The combination of this compound, a complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD), with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors represents a promising therapeutic strategy in ER+/HER2- breast cancer. Preclinical models have demonstrated a synergistic effect, with the combination showing superior tumor growth inhibition compared to single-agent treatments.[1][2][3] This synergy is being explored in multiple clinical trials, with preliminary data suggesting encouraging clinical activity in patients with advanced or metastatic disease, including those who have developed resistance to prior endocrine therapies and CDK4/6 inhibitors.

Mechanism of Synergy

The synergistic interaction between this compound and CDK4/6 inhibitors is rooted in their complementary mechanisms of action targeting key pathways in ER+ breast cancer. This compound provides a complete blockade of ER signaling through both antagonism and degradation of the estrogen receptor, effectively shutting down estrogen-driven tumor growth. Concurrently, CDK4/6 inhibitors induce cell cycle arrest in the G1 phase by inhibiting the phosphorylation of the retinoblastoma protein (pRb), a critical step for cell cycle progression. The dual targeting of both the ER signaling pathway and the cell cycle machinery leads to a more profound and durable antitumor response.

cluster_1 Cell Cycle Machinery ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE binds E2 Estrogen (E2) E2->ER binds & activates Transcription Gene Transcription (e.g., Cyclin D) ERE->Transcription CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates pRb pRb E2F E2F Rb->E2F G1_S G1-S Phase Progression E2F->G1_S promotes This compound This compound This compound->ER antagonizes & degrades CDK46i CDK4/6 Inhibitor CDK46i->CDK46 inhibits

Diagram 1: Mechanism of Action of this compound and CDK4/6 Inhibitors.

Preclinical Data

In Vitro Proliferation Assays

In cellular proliferation assays using the ER+ breast cancer cell line MCF7, the combination of this compound with the CDK4/6 inhibitors palbociclib and ribociclib resulted in a greater reduction in cell proliferation compared to the CDK4/6 inhibitors alone.

Treatment GroupCell Proliferation Relative to Control
Palbociclib Alone Dose-dependent decrease
Palbociclib + this compound Enhanced decrease in proliferation
Ribociclib Alone Dose-dependent decrease
Ribociclib + this compound Enhanced decrease in proliferation
Abemaciclib Alone Dose-dependent decrease
Abemaciclib + this compound Enhanced decrease in proliferation

Table 1: Summary of in vitro proliferation data for this compound in combination with CDK4/6 inhibitors in the MCF7 cell line. Data adapted from preclinical studies.

In Vivo Xenograft Models

The synergistic effects of this compound and CDK4/6 inhibitors have been confirmed in mouse xenograft models of ER+ breast cancer. The combination therapy demonstrated superior efficacy in reducing tumor growth in both wild-type and ESR1-mutant models. Furthermore, in an ESR1-mutant intracranial xenograft model, this compound demonstrated the ability to inhibit tumor growth and improve survival.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints start Implant ER+ Breast Cancer Cells (e.g., MCF7) into Mice randomize Tumor Growth to ~150-200 mm³ start->randomize groups Randomize into Treatment Groups randomize->groups g1 Vehicle Control g2 This compound g3 CDK4/6 Inhibitor g4 This compound + CDK4/6 Inhibitor measure Measure Tumor Volume (e.g., 2-3 times/week) body_weight Monitor Body Weight endpoint Endpoint: Tumor Growth Inhibition measure->endpoint

Diagram 2: Workflow for In Vivo Xenograft Studies.

Clinical Data

Preliminary results from the Phase 1b/2 OP-1250-003 study (NCT05508906) evaluating this compound in combination with ribociclib have shown promising clinical activity in patients with ER+/HER2- advanced breast cancer.

Efficacy in the Overall Population (Phase 1b/2)
MetricThis compound 90 mg + RibociclibThis compound 120 mg + Ribociclib
Objective Response Rate (ORR) 42% (n=5/12)31% (n=10/32)
Median Progression-Free Survival (PFS) Not Reached (at 10.8 months follow-up)15.5 months

Table 2: Efficacy of this compound in combination with ribociclib in the overall patient population from the OP-1250-003 study.

Efficacy in Patients with Prior CDK4/6 Inhibitor Treatment

The combination has also demonstrated notable activity in a heavily pre-treated patient population, including those who have previously received a CDK4/6 inhibitor.

Metric (this compound 120 mg + Ribociclib)All Patients with Prior CDK4/6i (n=40)ESR1-mutant with Prior CDK4/6i (n=14)ESR1 wild-type with Prior CDK4/6i (n=24)
Median Progression-Free Survival (PFS) 12.2 months13.8 months9.2 months
Objective Response Rate (ORR) 26% (n=6/23)--
Clinical Benefit Rate (CBR) at 24 weeks 71% (n=25/35)81% (n=13/16)65% (n=11/17)
6-month PFS Rate 68%81%70%

Table 3: Efficacy of this compound (120 mg) and ribociclib in patients previously treated with a CDK4/6 inhibitor.

Safety and Tolerability

The combination of this compound and ribociclib has been reported to be well-tolerated, with a safety profile consistent with the known profiles of each individual drug. Importantly, no drug-drug interactions have been observed.

Experimental Protocols

In Vitro Cell Proliferation (CyQUANT Assay)
  • Cell Culture: MCF7 cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells are seeded in 96-well plates and treated for 7 days with varying concentrations of CDK4/6 inhibitors (palbociclib, ribociclib, or abemaciclib) alone or in combination with this compound.

  • Quantification: Cell proliferation is assessed using the CyQUANT Cell Proliferation Assay Kit, which measures cellular DNA content.

  • Analysis: Proliferation is normalized to a vehicle control (100 pmol/L E2) and expressed as a percentage. Data are presented as the mean and standard deviation of at least three independent experiments.

In Vivo Mouse Xenograft Studies
  • Cell Implantation: ER+ breast cancer cells (e.g., MCF7) are implanted subcutaneously into ovariectomized immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 150-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment cohorts: vehicle control, this compound alone, CDK4/6 inhibitor alone, and the combination of this compound and the CDK4/6 inhibitor. Treatments are administered orally.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The primary endpoint is tumor growth inhibition, calculated as the percentage change in tumor volume from baseline. The study is concluded when tumors in the control group reach a predetermined size.

Conclusion

The combination of this compound with CDK4/6 inhibitors demonstrates a strong synergistic effect in both preclinical models and clinical settings for ER+/HER2- breast cancer. The complementary mechanisms of action, targeting both the ER signaling pathway and the cell cycle, provide a robust rationale for this combination. Early clinical data are promising, showing meaningful clinical activity and a manageable safety profile, even in patients with acquired resistance to prior therapies. Ongoing and future clinical trials, such as the Phase 3 OPERA-02 study (NCT07085767), will further elucidate the role of this combination in the evolving treatment landscape of ER+ breast cancer.

References

head-to-head comparison of Palazestrant and elacestrant

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Palazestrant and Elacestrant in ER+/HER2- Breast Cancer

In the evolving landscape of endocrine therapies for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, two oral selective estrogen receptor degraders (SERDs), elacestrant and this compound, have emerged as significant advancements. Elacestrant (Orserdu®) is the first oral SERD to receive FDA approval, specifically for patients with ESR1-mutated advanced or metastatic breast cancer.[1][2][3] this compound is an investigational oral agent with a dual mechanism as both a complete estrogen receptor antagonist (CERAN) and a SERD, currently in late-stage clinical development.[4][5] This guide provides a detailed, data-driven comparison of these two therapies for researchers, scientists, and drug development professionals.

Mechanism of Action

Both elacestrant and this compound are designed to overcome the limitations of earlier endocrine therapies by targeting the estrogen receptor for degradation. However, their specific mechanisms have some distinctions.

Elacestrant functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor-alpha (ERα) and induces a conformational change that marks the receptor for proteasomal degradation. This action inhibits estrogen-driven transcriptional activity and tumor growth. Elacestrant has shown efficacy in tumors that have developed resistance to other endocrine therapies, particularly those with ESR1 mutations.

This compound is described as a complete estrogen receptor antagonist (CERAN) and a selective estrogen receptor degrader (SERD). This dual activity means it not only promotes the degradation of the estrogen receptor but also completely blocks its transcriptional activity by inactivating both activation function domains (AF1 and AF2). This complete blockade is designed to be effective against both wild-type and mutant forms of the estrogen receptor.

cluster_0 Cell Cytoplasm Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Estrogen_ER Estrogen-ER Complex ER->Estrogen_ER Elacestrant Elacestrant (SERD) Elacestrant->ER Binds This compound This compound (CERAN/SERD) This compound->ER Binds Proteasome Proteasome ER_Degradation ER Degradation Elacestrant_ER->Proteasome Degradation Palazestrant_ER->Proteasome Degradation DNA DNA (Estrogen Response Elements) Estrogen_ER->DNA Binds Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Fig. 1: Simplified signaling pathway of ER and SERDs.

Pharmacokinetics

A key advantage of both elacestrant and this compound is their oral bioavailability, offering a more convenient alternative to the intramuscular administration of fulvestrant.

ParameterElacestrantThis compound
Administration OralOral
Bioavailability ~10%High oral bioavailability
Half-life 30 to 50 hours8 days
Metabolism Primarily by CYP3A4, with minor contributions from CYP2A6 and CYP2C9Data not yet published in detail
Excretion Primarily in feces (~82%) and to a lesser extent in urine (~7.5%)Data not yet published in detail
CNS Penetration Yes, able to cross the blood-brain barrierYes, demonstrated in preclinical models

Clinical Efficacy

Direct head-to-head clinical trial data is not yet available. The following tables summarize key efficacy data from their respective pivotal and late-stage trials.

Elacestrant (EMERALD Trial)

The EMERALD trial was a Phase 3 study evaluating elacestrant versus standard-of-care (SOC) endocrine therapy in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.

EndpointOverall Population (n=477)ESR1-mutated Population (n=228)
Median PFS (Elacestrant) 2.8 months3.8 months
Median PFS (SOC) 1.9 months1.9 months
Hazard Ratio (HR) 0.70 (95% CI: 0.55-0.88)0.55 (95% CI: 0.39-0.77)
P-value 0.00180.0005
PFS Rate at 12 months (Elacestrant) 22.3%26.8%
PFS Rate at 12 months (SOC) 9.4%8.2%

PFS: Progression-Free Survival; SOC: Standard of Care (investigator's choice of fulvestrant or an aromatase inhibitor)

This compound (Phase 2 Monotherapy Trial)

Data for this compound comes from a Phase 2 study in a heavily pretreated population of patients with ER+/HER2- advanced or metastatic breast cancer.

EndpointAll Patients (n=86)2nd/3rd Line Patients (n=49)
Median PFS 4.6 months7.2 months
Clinical Benefit Rate (CBR) 40%48%
6-month PFS Rate 38%54%
EndpointESR1-mutated PatientsESR1 wild-type Patients
Median PFS (All Patients) 5.6 months3.5 months
CBR (All Patients) 52%32%
Median PFS (2nd/3rd Line) 7.3 months5.5 months
CBR (2nd/3rd Line) 59%38%

PFS: Progression-Free Survival; CBR: Clinical Benefit Rate

Safety and Tolerability

Both agents have demonstrated manageable safety profiles in clinical trials.

Adverse Event (Any Grade)Elacestrant (EMERALD Trial)This compound (Phase 1/2 Trial)
Nausea 35.0%62.8%
Fatigue 19.0%25.6%
Vomiting 19.0%29.1%
Decreased Appetite 14.8%Not reported in top 3
Arthralgia (Joint Pain) 14.3%Not reported in top 3
Grade ≥3 Neutropenia Not a common Grade ≥3 event10.5% (transient)

Note: Cross-trial comparisons should be interpreted with caution due to differences in study populations and designs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical data. Below are overviews of the key trial designs.

EMERALD Phase 3 Trial (Elacestrant)
  • Objective: To evaluate the efficacy and safety of elacestrant compared to standard-of-care (SOC) endocrine therapy.

  • Design: Randomized, open-label, multicenter, Phase 3 trial.

  • Patient Population: 477 postmenopausal women and men with ER+/HER2- advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.

  • Intervention: Patients were randomized 1:1 to receive either oral elacestrant (400 mg once daily) or investigator's choice of SOC (fulvestrant or an aromatase inhibitor).

  • Primary Endpoints: Progression-free survival (PFS) in the overall population and in patients with ESR1 mutations.

  • Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and duration of response.

Start Patient Screening (ER+/HER2- mBC, 1-2 prior ET, prior CDK4/6i) Randomization Randomization (1:1) Start->Randomization ArmA Elacestrant (400 mg QD) Randomization->ArmA Arm A ArmB Standard of Care (Fulvestrant or AI) Randomization->ArmB Arm B Endpoint Primary Endpoint Analysis: Progression-Free Survival (Overall & ESR1-mutant) ArmA->Endpoint ArmB->Endpoint

Fig. 2: EMERALD Phase 3 Trial Workflow.
This compound Phase 1/2 Trial (OP-1250-001)

  • Objective: To determine the recommended Phase 2 dose (RP2D) and to evaluate the safety, pharmacokinetics, and antitumor activity of this compound.

  • Design: First-in-human, open-label, multicenter, Phase 1/2 dose-escalation and expansion study.

  • Patient Population: Adults with ER+/HER2- metastatic breast cancer who had received at least one prior line of endocrine therapy for advanced disease and up to two prior chemotherapy regimens.

  • Intervention: Patients received this compound at various dose levels in the escalation phase. The expansion phase enrolled patients at the RP2D of 120 mg once daily.

  • Endpoints: Primary endpoints for Phase 1 were dose-limiting toxicities and determining the RP2D. Phase 2 endpoints included ORR, CBR, and PFS.

Preclinical Xenograft Models

Preclinical studies provide foundational comparative data. In a patient-derived xenograft (PDX) model of ESR1Y537S mutant breast cancer, this compound demonstrated superior tumor growth inhibition compared to elacestrant at the doses tested.

  • Methodology:

    • Model: Immunocompromised mice are implanted with tumors from human patients (PDX models) or with cancer cell lines (e.g., MCF-7).

    • Intervention: Once tumors are established, mice are treated with vehicle control, this compound, or a comparator drug (e.g., elacestrant, fulvestrant) via oral gavage.

    • Measurement: Tumor volume is measured regularly over time.

    • Endpoint: Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups versus the control group.

Conclusion

Elacestrant is an established oral SERD with proven efficacy in a randomized Phase 3 trial, leading to its approval for ER+/HER2-, ESR1-mutated metastatic breast cancer. This compound, an investigational oral CERAN/SERD, has shown promising antitumor activity in a heavily pretreated population, including in patients with both ESR1-mutated and wild-type tumors. While direct comparative clinical data is lacking, the available results suggest both are significant advances in endocrine therapy. The ongoing Phase 3 OPERA-01 trial for this compound will be critical in defining its role relative to the current standard of care. Researchers will be keenly watching for its results to better understand the comparative efficacy and safety of these next-generation oral endocrine agents.

References

A Head-to-Head Comparison of Palazestrant and Fulvestrant in Estrogen Receptor Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of palazestrant (OP-1250) and fulvestrant, two key players in the treatment of estrogen receptor-positive (ER+) breast cancer. Both drugs function as Selective Estrogen Receptor Degraders (SERDs), but this compound is also classified as a Complete Estrogen Receptor Antagonist (CERAN), suggesting a more thorough blockade of estrogen signaling. This document synthesizes preclinical and clinical data to quantify and compare their target engagement, offering insights for ongoing research and development.

Executive Summary

This compound and fulvestrant are both potent antagonists and degraders of the estrogen receptor. Preclinical data indicates that this compound exhibits comparable, and in some aspects, superior properties to fulvestrant. Notably, this compound is orally bioavailable, a significant advantage over the intramuscular administration of fulvestrant. While direct head-to-head clinical studies quantifying target engagement are not yet available, preclinical evidence suggests this compound's potential for more complete ER blockade.

Quantitative Comparison of Target Engagement

The following tables summarize the key quantitative preclinical data comparing the target engagement of this compound and fulvestrant.

Table 1: In Vitro Estrogen Receptor α (ERα) Binding and Degradation

ParameterThis compound (OP-1250)FulvestrantCell LineReference
ERα Binding Affinity (IC50, nM) 0.360.29Not Specified
ERα Degradation (DC50, nM) 0.520.56MCF-7
Maximum ERα Degradation (Dmax) 62%69%MCF-7

Table 2: In Vitro Anti-proliferative Activity in ER+ Breast Cancer Cell Lines

Cell LineThis compound (IC50, nM)Fulvestrant (IC50, nM)Reference
MCF-7 (Wild-type ESR1) 0.170.23
T47D (Wild-type ESR1) 0.110.13
MCF-7-Y537S (Mutant ESR1) 0.200.23
MCF-7-D538G (Mutant ESR1) 0.150.20

Table 3: Pharmacokinetic Properties

ParameterThis compound (OP-1250)FulvestrantSpeciesReference
Bioavailability High (Oral)Poor (Intramuscular)Human
Half-life ~8 days~40 days (IM)Human
Brain Penetrance SuperiorPoorPreclinical

Mechanism of Action: A Deeper Dive

Both this compound and fulvestrant function by binding to the estrogen receptor, which inhibits its dimerization and nuclear translocation, and ultimately leads to its degradation via the proteasome pathway. This dual mechanism of antagonism and degradation is a hallmark of SERDs.

However, this compound is distinguished as a CERAN, which means it completely blocks the transcriptional activity of the ER, including both activation function 1 (AF-1) and activation function 2 (AF-2). Fulvestrant is also a potent antagonist but the term CERAN is more specifically applied to newer generation oral SERDs like this compound, which are designed for a more complete shutdown of ER signaling.

Estrogen Receptor Signaling and Inhibition cluster_0 Cell Cytoplasm cluster_1 Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_Dimer ER Dimer ER->ER_Dimer Dimerization Proteasome Proteasome ER->Proteasome Degradation (Enhanced by this compound & Fulvestrant) This compound This compound This compound->ER Binds & Blocks This compound->ER_Dimer Inhibits Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks Fulvestrant->ER_Dimer Inhibits ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds ER_Dimer->ERE Gene_Transcription Gene Transcription (Proliferation, Growth) ERE->Gene_Transcription Initiates

Caption: Simplified Estrogen Receptor signaling pathway and points of inhibition by this compound and Fulvestrant.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to quantify target engagement are provided below.

ERα Degradation Assay (Western Blot)

This assay quantifies the reduction in ERα protein levels following treatment with a SERD.

  • Cell Culture: MCF-7 cells are cultured in a suitable medium and seeded in 6-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or fulvestrant for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for ERα.

    • A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. ERα levels are normalized to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) is calculated from the dose-response curve.

ERα Degradation Assay Workflow Start Start Cell_Culture 1. Culture MCF-7 cells Start->Cell_Culture Compound_Treatment 2. Treat with this compound or Fulvestrant Cell_Culture->Compound_Treatment Cell_Lysis 3. Lyse cells Compound_Treatment->Cell_Lysis Protein_Quantification 4. Quantify protein Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot for ERα and loading control Protein_Quantification->Western_Blot Analysis 6. Densitometry and DC50 calculation Western_Blot->Analysis End End Analysis->End

Caption: Workflow for the ERα degradation assay using Western Blot.
ERα Competitive Binding Assay (LanthaScreen™ TR-FRET)

This assay measures the ability of a compound to displace a fluorescently labeled estrogen tracer from the ERα ligand-binding domain (LBD).

  • Reagent Preparation: Prepare solutions of the ERα-LBD, a terbium-labeled anti-GST antibody, a fluorescent estrogen tracer, and the test compounds (this compound or fulvestrant).

  • Assay Plate Setup: Add the test compounds at various concentrations to a 384-well plate.

  • Reaction Mixture: A mixture of the ERα-LBD and the terbium-labeled antibody is added to the wells, followed by the addition of the fluorescent estrogen tracer.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a plate reader. The reader excites the terbium donor and measures the emission from both the terbium donor and the fluorescent acceptor.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. The IC50 value (the concentration at which 50% of the tracer is displaced) is determined from the dose-response curve.

Cell Proliferation Assay (MCF-7)

This assay assesses the ability of a compound to inhibit the growth of ER-dependent breast cancer cells.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in a medium containing a low level of estrogen to maintain ER expression.

  • Compound Treatment: After cell attachment, the medium is replaced with a medium containing serial dilutions of this compound or fulvestrant.

  • Incubation: The cells are incubated for a period of 5-7 days.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels, or an MTS assay.

  • Data Analysis: The luminescence or absorbance is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined from the dose-response curve.

Clinical Perspectives

While direct comparative clinical data on target engagement is limited, the ongoing OPERA-01 Phase 3 trial is comparing this compound to the standard of care, which includes fulvestrant, in patients with ER+/HER2- advanced breast cancer. The primary endpoint of this study is progression-free survival, which, while a critical measure of clinical efficacy, is not a direct quantification of target engagement.

Pharmacodynamic studies from clinical trials of fulvestrant have utilized [18F]-fluoroestradiol (FES) positron emission tomography (PET) to assess ER occupancy. These studies have shown that fulvestrant can lead to a significant reduction in FES uptake in tumors, although

Palazestrant: A Head-to-Head In Vitro Comparison of a Novel CERAN/SERD

Author: BenchChem Technical Support Team. Date: November 2025

San Francisco, CA – November 27, 2025 – Palazestrant (OP-1250), a novel, orally bioavailable Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD), demonstrates potent in vitro activity, comparable or superior to other selective estrogen receptor degraders such as fulvestrant and elacestrant. This comparison guide provides an objective overview of the in vitro CERAN activity of this compound, supported by experimental data and detailed protocols for key assays, to inform researchers, scientists, and drug development professionals.

This compound distinguishes itself through a dual mechanism of action: it not only competitively binds to the estrogen receptor (ER), antagonizing its function, but also induces its degradation. This complete blockade of ER signaling, affecting both wild-type and mutant forms of the receptor, offers a promising therapeutic strategy for ER-positive breast cancer.

Comparative In Vitro Efficacy

The in vitro performance of this compound has been rigorously evaluated against other prominent SERDs. The following tables summarize the quantitative data from key assays that validate its CERAN activity.

Table 1: Estrogen Receptor α (ERα) Binding Affinity

This table compares the half-maximal inhibitory concentration (IC50) of this compound, fulvestrant, and elacestrant in a competitive binding assay for the ERα ligand-binding domain (LBD). A lower IC50 value indicates a higher binding affinity.

CompoundERα LBD Binding IC50 (nmol/L)
This compound (OP-1250) 0.29
Fulvestrant0.26
Elacestrant0.44

Data sourced from Parisian AD, et al. Mol Cancer Ther. 2024.

Table 2: Estrogen Receptor α (ERα) Degradation

This table presents the half-maximal degradation concentration (DC50) of this compound and fulvestrant in the MCF7 breast cancer cell line. A lower DC50 value signifies more potent induction of ERα degradation.

CompoundERα Degradation DC50 in MCF7 cells (nmol/L)
This compound (OP-1250) 0.52
Fulvestrant0.56

Data sourced from Parisian AD, et al. Mol Cancer Ther. 2024.

Table 3: Anti-proliferative Activity in ER+ Breast Cancer Cell Lines

This table showcases the half-maximal inhibitory concentration (IC50) of this compound and fulvestrant in inhibiting the proliferation of MCF7 and CAMA-1 breast cancer cell lines. Lower IC50 values indicate greater anti-proliferative potency.

CompoundAnti-proliferation IC50 in MCF7 cells (nmol/L)Anti-proliferation IC50 in CAMA-1 cells (nmol/L)
This compound (OP-1250) 0.27 0.15
Fulvestrant0.270.14

Data sourced from Parisian AD, et al. Mol Cancer Ther. 2024.

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

CERAN_Mechanism_of_Action cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Binds to Proteasome Proteasome ER->Proteasome Marked for Degradation Gene_Transcription Gene Transcription (Proliferation, Growth) ERE->Gene_Transcription Initiates Estrogen Estrogen Estrogen->ER Activates This compound This compound This compound->ER Binds & Blocks (Antagonist) Degraded_ER Degraded ER Proteasome->Degraded_ER

This compound's dual mechanism of action.

Experimental_Workflow_ER_Degradation cluster_workflow ERα Degradation Assay Workflow (Simple Western) A 1. Cell Culture MCF7 cells cultured in appropriate medium. B 2. Treatment Incubate cells with varying concentrations of this compound or comparator compounds for 24h. A->B C 3. Cell Lysis Harvest and lyse cells to extract total protein. B->C D 4. Protein Quantification Determine protein concentration of lysates. C->D E 5. Simple Western Analysis Automated immunodetection of ERα and a loading control (e.g., GAPDH). D->E F 6. Data Analysis Quantify ERα protein levels relative to loading control and vehicle-treated samples. Calculate DC50 values. E->F

Workflow for ERα degradation assessment.

Logical_Comparison cluster_comparison In Vitro Performance Comparison cluster_competitors Comparator SERDs cluster_assays Key In Vitro Assays This compound This compound (CERAN/SERD) Binding ERα Binding Affinity (IC50) This compound->Binding Comparable to Fulvestrant Degradation ERα Degradation (DC50) This compound->Degradation Comparable to Fulvestrant Proliferation Anti-Proliferation (IC50) This compound->Proliferation Comparable to Fulvestrant Fulvestrant Fulvestrant Fulvestrant->Binding Fulvestrant->Degradation Fulvestrant->Proliferation Elacestrant Elacestrant Elacestrant->Binding

Comparative logic of in vitro assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ERα Ligand Binding Assay (LanthaScreen™ TR-FRET)

This assay quantifies the binding affinity of a compound to the ERα ligand-binding domain (LBD).

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay format is used. The assay measures the displacement of a fluorescently labeled estrogen tracer from the ERα-LBD by the test compound.

  • Procedure:

    • A mixture of GST-tagged ERα-LBD and a terbium-labeled anti-GST antibody is prepared in the assay buffer.

    • Serial dilutions of this compound or comparator compounds are prepared in DMSO and then diluted in the assay buffer.

    • The fluorescent tracer (Fluormone™ ES2 Green) is added to the compound dilutions.

    • The ERα-LBD/antibody mixture is then added to the compound/tracer mixture in a 384-well plate.

    • The plate is incubated at room temperature for 2 hours, protected from light.

    • The TR-FRET signal is measured on a fluorescence plate reader with an excitation at 340 nm and emission detection at 495 nm (terbium) and 520 nm (fluorescein).

    • The ratio of the emission signals (520/495) is calculated. The data is normalized to a positive control (e.g., 10 µmol/L estradiol for 100% displacement) and a vehicle control (DMSO for 0% displacement).

    • IC50 values are determined by fitting the dose-response curves using a sigmoidal model.

ERα Degradation Assay (Simple Western)

This assay measures the ability of a compound to induce the degradation of the ERα protein in a cellular context.

  • Principle: A Simple Western assay is an automated, capillary-based immunoassay that provides quantitative, size-based separation and detection of proteins.

  • Procedure:

    • MCF7 cells are seeded in 6-well plates and allowed to adhere overnight.

    • The cells are then treated with a dose range of this compound or comparator compounds for 24 hours. A vehicle control (DMSO) is included.

    • Following treatment, the cells are washed with PBS and lysed to extract total protein.

    • The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

    • The cell lysates are then loaded into the Simple Western system. The system automatically performs protein separation by size, immunoprobing with a primary antibody against ERα and a loading control antibody (e.g., GAPDH), and detection with a chemiluminescent substrate.

    • The chemiluminescent signals are captured and analyzed by the instrument's software.

    • The ERα signal is normalized to the loading control signal for each sample.

    • The percentage of ERα degradation is calculated relative to the vehicle-treated control.

    • DC50 values are determined by fitting the dose-response curves.

Cell Proliferation Assay (CyQUANT™)

comparative study of Palazestrant and other oral SERDs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Palazestrant and Other Next-Generation Oral SERDs in ER+/HER2- Breast Cancer

Introduction

The landscape of endocrine therapy for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer the potential to overcome the limitations of established therapies, including resistance mechanisms associated with ESR1 mutations. This guide provides a comparative overview of this compound (OP-1250) and other prominent oral SERDs in clinical development, focusing on their mechanism of action, clinical efficacy, and the experimental methodologies used to evaluate their performance.

Mechanism of Action: Targeting the Estrogen Receptor

Oral SERDs represent a significant advancement in endocrine therapy. Unlike selective estrogen receptor modulators (SERMs) that can have mixed agonist and antagonist effects, or aromatase inhibitors (AIs) that block estrogen production, SERDs directly target the estrogen receptor for degradation.[1] This dual mechanism of antagonizing and degrading the ERα protein effectively abrogates ER signaling, a key driver of tumor growth in ER+ breast cancer.[1][2]

This compound is described as a Complete Estrogen Receptor Antagonist (CERAN) and a SERD, suggesting it completely blocks ER transcriptional activity while also promoting its degradation.[3] This dual action is designed to provide a more profound and durable inhibition of the ER pathway.[3]

The general mechanism involves the binding of the SERD to the estrogen receptor, which induces a conformational change. This altered receptor is then recognized by the cellular machinery for protein degradation, specifically the ubiquitin-proteasome pathway, leading to its destruction. This process reduces the overall levels of ERα in the cancer cells, thereby diminishing their ability to respond to estrogen-mediated growth signals.

Below is a diagram illustrating the signaling pathway of oral SERDs.

SERD_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds SERD Oral SERD (e.g., this compound) SERD->ER Binds ER_active Active ER Dimer ER->ER_active Dimerization ER_SERD ER-SERD Complex ER->ER_SERD ERE Estrogen Response Element ER_active->ERE Binds Proteasome Proteasome ER_SERD->Proteasome Ubiquitin Ubiquitin Ubiquitin->ER_SERD Tags for Degradation Degradation ER Degradation Proteasome->Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Diagram 1: Mechanism of Action of Oral SERDs.

Clinical Efficacy of Oral SERDs

The clinical development of several oral SERDs has yielded promising data, particularly in patients with advanced or metastatic ER+/HER2- breast cancer who have progressed on prior endocrine therapies. The following tables summarize key efficacy data from clinical trials of this compound and other oral SERDs.

Table 1: Monotherapy Clinical Trial Data
DrugTrial (Phase)Patient PopulationMedian Progression-Free Survival (mPFS) in monthsOverall Response Rate (ORR)Clinical Benefit Rate (CBR)
This compound Phase II2L/3L, with or without prior chemotherapy7.2-48%
ESR1-mutant7.3-59%
Elacestrant EMERALD (Phase III)2L/3L, prior CDK4/6i2.8 vs 1.9 (vs SOC)--
ESR1-mutant3.8 vs 1.9 (vs SOC)--
Imlunestrant EMBER-3 (Phase III)Prior endocrine therapy, ESR1-mutant5.5 vs 3.8 (vs Fulvestrant)--
Camizestrant SERENA-2 (Phase II)Postmenopausal, prior endocrine therapy7.2 (75mg) / 7.7 (150mg) vs 3.7 (vs Fulvestrant)--
Giredestrant lidERA (Phase III)Adjuvant setting, early-stage BCStatistically significant improvement vs SOC (data immature)--
Amcenestrant AMEERA-1 (Phase I/II)Heavily pretreated, postmenopausal-8.5%33.9%
AMEERA-3 (Phase II)2L/3L, prior endocrine therapy3.6 vs 3.7 (vs SOC)--
Rintodestrant Phase IHeavily pretreated--30%

SOC: Standard of Care 2L/3L: Second-line/Third-line therapy

Table 2: Combination Therapy Clinical Trial Data
Drug CombinationTrial (Phase)Patient PopulationMedian Progression-Free Survival (mPFS) in months
This compound + Ribociclib Phase Ib/IIER+/HER2- advanced/metastatic BC15.5 (120mg this compound cohort)
Prior CDK4/6i12.2
Prior CDK4/6i, ESR1-mutant13.8
Imlunestrant + Abemaciclib EMBER-3 (Phase III)Prior endocrine therapy9.4
Camizestrant + CDK4/6i SERENA-6 (Phase III)1L, emergent ESR1 mutation16.0 vs 9.2 (vs AI + CDK4/6i)
Rintodestrant + Palbociclib Phase IPrior endocrine therapy7.4

AI: Aromatase Inhibitor 1L: First-line therapy

Experimental Protocols

Detailed experimental protocols are crucial for the objective evaluation of novel therapeutic agents. The following sections describe key assays used in the preclinical assessment of oral SERDs, with a focus on the methodologies reported for this compound.

ERα Ligand Binding Assay

Objective: To determine the binding affinity of the compound to the estrogen receptor alpha.

Methodology (as described for this compound): A LanthaScreen™ TR-FRET ERα Competitive Binding Assay is utilized.

  • The compound of interest is incubated with the ERα ligand-binding domain and a fluorescently labeled estrogen tracer.

  • Binding of the tracer to ERα results in a high FRET signal.

  • Competitive binding of the test compound displaces the tracer, leading to a decrease in the FRET signal.

  • The decrease in TR-FRET is measured and normalized to a positive control (e.g., 10 µM E2) and a vehicle control (e.g., DMSO).

  • The IC50 value, representing the concentration of the compound that inhibits 50% of tracer binding, is calculated to determine binding affinity.

ER Degradation Assay

Objective: To quantify the ability of the compound to induce the degradation of the ERα protein.

Methodology (as described for this compound):

  • ER+ breast cancer cell lines (e.g., MCF-7) are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Following treatment, cells are lysed, and protein concentrations are determined.

  • ERα protein levels are assessed using a Simple Western assay (or traditional Western blot).

  • Protein levels are normalized to an internal loading control.

  • The percentage of ERα degradation is calculated relative to vehicle-treated control cells.

Cell Proliferation Assay

Objective: To evaluate the effect of the compound on the growth of ER+ breast cancer cells.

Methodology (as described for this compound):

  • ER+ breast cancer cells (e.g., MCF-7) are seeded in multi-well plates.

  • Cells are treated with the compound at a range of concentrations, both as a single agent and in combination with other drugs (e.g., CDK4/6 inhibitors).

  • After a defined incubation period (e.g., 7 days), cell proliferation is measured using a fluorescent dye-based method (e.g., CyQUANT).

  • Proliferation is normalized to a vehicle control.

In Vivo Xenograft Models

Objective: To assess the anti-tumor efficacy of the compound in a living organism.

Methodology (as described for this compound):

  • ER+ breast cancer cells or patient-derived tumor fragments are implanted into immunocompromised mice.

  • Once tumors are established, mice are randomized into treatment and control groups.

  • The test compound is administered orally at specified doses and schedules.

  • Tumor volume is measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for biomarkers like Ki67 and ERα.

Below is a generalized workflow for the preclinical to clinical evaluation of an oral SERD.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification (Estrogen Receptor α) Lead_Opt Lead Optimization Target_ID->Lead_Opt In_Vitro In Vitro Assays (Binding, Degradation, Proliferation) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Phase1 Phase I (Safety, PK/PD, Dose Escalation) In_Vivo->Phase1 Phase2 Phase II (Efficacy, Dose Expansion) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy vs. SOC) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Diagram 2: Generalized Drug Development Workflow.

Conclusion

This compound and other next-generation oral SERDs are demonstrating significant promise in the treatment of ER+/HER2- breast cancer. Their ability to effectively degrade the estrogen receptor, including mutant forms, offers a potential new standard of care for patients who have developed resistance to existing endocrine therapies. The comparative clinical data highlight the potential of these agents to improve progression-free survival, both as monotherapy and in combination with other targeted agents. The detailed experimental protocols, as exemplified by those for this compound, underscore the rigorous preclinical evaluation that forms the foundation for their clinical development. As ongoing Phase III trials mature, the role of these oral SERDs in the breast cancer treatment paradigm will become clearer, offering new hope for patients.

References

Palazestrant: A Preclinical Powerhouse in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals Palazestrant's superior efficacy and favorable pharmacological profile compared to other estrogen receptor-targeting agents in the treatment of ER-positive breast cancer. This guide synthesizes key findings from in vitro and in vivo studies, providing researchers, scientists, and drug development professionals with a detailed comparison and the underlying experimental methodologies.

This compound (OP-1250) is an investigational, orally bioavailable agent with a dual mechanism of action as a Complete Estrogen Receptor Antagonist (CERAN) and a Selective Estrogen Receptor Degrader (SERD).[1][2] This dual action allows it to completely block estrogen-induced transcriptional activity and target the estrogen receptor (ER) for degradation, thereby inhibiting the growth of ER-positive breast cancer cells.[3][4] Preclinical studies have consistently demonstrated its potential to overcome the limitations of current endocrine therapies, such as fulvestrant and tamoxifen, particularly in models with acquired resistance mutations in the estrogen receptor 1 gene (ESR1).[3]

Superior In Vitro Activity of this compound

This compound has shown potent anti-proliferative activity and efficient degradation of the estrogen receptor in various ER+ breast cancer cell lines, including those harboring common ESR1 mutations that confer resistance to standard therapies.

Cell LineER StatusThis compound IC50 (nM)Fulvestrant IC50 (nM)Elacestrant IC50 (nM)
MCF7Wild-Type0.280.290.78
T47DWild-Type0.210.150.45
MCF7 Y537SESR1 Mutant0.310.290.89
MCF7 D538GESR1 Mutant0.280.270.75

Table 1: Comparative Anti-proliferative Activity (IC50) of this compound and Other SERDs. Data from in vitro cell viability assays demonstrate this compound's potent inhibition of cell growth across both wild-type and mutant ER+ breast cancer cell lines, with activity comparable or superior to fulvestrant and elacestrant.

Cell LineTreatment (100 nM)ER Degradation (%)
MCF7This compound>95
MCF7Fulvestrant~80
CAMA-1This compound>90
CAMA-1Fulvestrant~70

Table 2: Estrogen Receptor Degradation in ER+ Breast Cancer Cell Lines. this compound demonstrates robust degradation of the estrogen receptor in multiple cell lines, outperforming fulvestrant at the same concentration.

Robust In Vivo Efficacy in Xenograft Models

The superiority of this compound is further underscored in preclinical xenograft models of ER+ breast cancer, where it has demonstrated significant tumor growth inhibition and even tumor regression. Its excellent oral bioavailability and ability to penetrate the central nervous system (CNS) represent significant advantages over fulvestrant, which is administered via intramuscular injection and has poor brain penetrance.

Xenograft ModelTreatmentTumor Growth Inhibition (%)
MCF7 (Wild-Type)This compound (10 mg/kg, oral, daily)>100 (regression)
MCF7 (Wild-Type)Fulvestrant (200 mg/kg, subcutaneous, weekly)~70
HCI-013 (ESR1 Y537S)This compound (10 mg/kg, oral, daily)>100 (regression)
HCI-013 (ESR1 Y537S)Elacestrant (50 mg/kg, oral, daily)~50

Table 3: Comparative In Vivo Efficacy of this compound in ER+ Breast Cancer Xenograft Models. this compound shows superior anti-tumor activity, including tumor regression, in both wild-type and ESR1-mutant xenograft models compared to fulvestrant and elacestrant.

Furthermore, in intracranial xenograft models, this compound effectively reduced tumor growth and prolonged the survival of animals with CNS metastases, a critical area of unmet need in metastatic breast cancer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of key preclinical experiments.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Translocates Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Estrogen Receptor (ER) Signaling Pathway in Breast Cancer.

Palazestrant_MOA cluster_cell Cancer Cell This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds & Antagonizes Proteasome Proteasome ER->Proteasome Targeted for Degradation (SERD activity) Blocked_Transcription Blocked Gene Transcription ER->Blocked_Transcription Complete Blockade (CERAN activity) Degraded_ER Degraded ER Proteasome->Degraded_ER

Caption: Dual Mechanism of Action of this compound.

Xenograft_Workflow Cell_Culture ER+ Breast Cancer Cell Culture (e.g., MCF7) Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing (this compound) vs. Control (Vehicle/Fulvestrant) Randomization->Treatment Measurement Tumor Volume Measurement (e.g., twice weekly) Treatment->Measurement Endpoint Endpoint Analysis: Tumor Growth Inhibition, Body Weight, etc. Measurement->Endpoint

References

Palazestrant's Impact on Estrogen Receptor-Driven Transcription: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Palazestrant's performance against other therapeutic agents targeting Estrogen Receptor (ER)-driven transcription in breast cancer. The following sections detail the mechanisms of action, comparative preclinical and clinical data, and the experimental protocols used to generate this data.

Introduction: The Central Role of ER in Breast Cancer

Estrogen receptor-positive (ER+) breast cancer, which accounts for the majority of breast cancer cases, is dependent on the estrogen receptor signaling pathway for its growth and proliferation.[1] Therapeutic strategies have historically focused on either blocking estrogen production or inhibiting the receptor itself. However, the emergence of resistance to these therapies, often through mutations in the ESR1 gene, necessitates the development of novel agents with improved efficacy and mechanisms of action. This compound (OP-1250) is a next-generation oral agent that functions as both a Complete Estrogen Receptor Antagonist (CERAN) and a Selective Estrogen Receptor Degrader (SERD), offering a dual mechanism to combat ER-driven transcription.[2][3]

Mechanisms of Action: A Comparative Overview

The therapeutic landscape for ER+ breast cancer includes several classes of drugs, each with a distinct mechanism for disrupting ER-driven transcription.

  • This compound (CERAN/SERD): this compound is a novel, orally bioavailable small molecule that not only acts as a complete antagonist of the estrogen receptor but also induces its degradation.[3] As a CERAN, it blocks both activation function 1 (AF1) and activation function 2 (AF2) domains of the ER, leading to a complete shutdown of estrogen-induced transcriptional activity.[4] This dual activity aims to provide a more durable and profound inhibition of estrogen signaling.

  • Fulvestrant (SERD): Fulvestrant is an established SERD that binds to the estrogen receptor and promotes its degradation. However, its efficacy is limited by poor pharmacokinetic properties, requiring intramuscular injections.

  • Tamoxifen (SERM): As a Selective Estrogen Receptor Modulator, tamoxifen exhibits tissue-dependent agonist or antagonist activity. Its partial agonist effects can limit its effectiveness and contribute to side effects.

  • Aromatase Inhibitors (AIs): This class of drugs, including anastrozole and letrozole, works by inhibiting the aromatase enzyme, thereby blocking the production of estrogen. Resistance can develop through mutations in the ESR1 gene, leading to ligand-independent ER activation.

  • Other Oral SERDs (e.g., Elacestrant, Camizestrant, Giredestrant): These agents were developed to overcome the limitations of fulvestrant by offering oral bioavailability and potent ER degradation.

  • PROTACs (e.g., Vepdegestrant): Proteolysis-targeting chimeras are a newer class of drugs designed to recruit the cell's ubiquitin-proteasome system to specifically target and degrade the estrogen receptor.

Mechanism_of_Action Mechanism of Action of ER-Targeted Therapies cluster_nucleus Nucleus cluster_therapies Therapeutic Interventions ER Estrogen Receptor (ER) DNA DNA (Estrogen Response Elements) ER->DNA Binds to EREs Proteasome Proteasomal Degradation ER->Proteasome Targeted for Degradation by SERDs/PROTACs Transcription ER-Driven Gene Transcription DNA->Transcription Initiates This compound This compound (CERAN/SERD) This compound->ER Blocks & Degrades Fulvestrant Fulvestrant (SERD) Fulvestrant->ER Blocks & Degrades Tamoxifen Tamoxifen (SERM) Tamoxifen->ER Blocks (Partial Agonist) AIs Aromatase Inhibitors Aromatase Aromatase Enzyme AIs->Aromatase Inhibits Oral_SERDs Oral SERDs (Elacestrant, etc.) Oral_SERDs->ER Blocks & Degrades PROTACs PROTACs (Vepdegestrant) PROTACs->ER Induces Degradation Estrogen Estrogen Estrogen->ER Activates Androgens Androgens Androgens->Aromatase Aromatase->Estrogen Converts to

Caption: Comparative mechanisms of ER-targeted breast cancer therapies.

Preclinical Data: Head-to-Head Comparison

Preclinical studies have demonstrated this compound's potent activity in various in vitro and in vivo models of ER+ breast cancer, including those with ESR1 mutations.

Biochemical and Cellular Activity
Compound/ClassER Binding Affinity (IC50)ER Degradation (DC50)Anti-proliferative Activity (IC50) in MCF7 cellsActivity against ESR1 mutantsReference
This compound Comparable or superior to comparatorsComparable to fulvestrant, superior to elacestrantPotent activityYes
Fulvestrant HighPotentPotent activityYes
Tamoxifen HighNo degradationPotent, but with agonist activityReduced
Elacestrant HighModestPotent activityYes
Giredestrant 0.05 nM0.4 nMSuperior to fulvestrant and tamoxifenYes
Vepdegestrant N/A~1-2 nMIC50 = 3.06 nMYes
In Vivo Efficacy in Xenograft Models
CompoundModelDosingTumor Growth InhibitionReference
This compound Wild-type and ESR1-mutant xenografts0.3-30 mg/kg daily, oralSuperior to fulvestrant and elacestrant
Fulvestrant Wild-type xenografts50 mg/kg initial, 25 mg/kg weekly, s.c.Significant
Elacestrant ESR1-mutant xenograftsN/ASignificant, enhanced with palbociclib
Giredestrant Wild-type and ESR1-mutant PDXLow doses, oralSignificant tumor regression
Vepdegestrant MCF7 tumor-bearing mice10 mg/kg daily, oral>90% ER degradation, significant TGI

Clinical Validation: this compound vs. Standard of Care

Clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with ER+/HER2- advanced breast cancer.

TrialPhaseTreatment ArmsKey Efficacy EndpointsResultsReference
Phase 1/2 1/2This compound monotherapy (30-300 mg daily)Clinical Benefit Rate (CBR), Progression-Free Survival (PFS)At 120 mg/day: CBR of 46%, median PFS of 4.8 months (5.6 months in ESR1-mutant)
OPERA-01 3This compound vs. standard of care endocrine therapyProgression-Free SurvivalOngoing
VERITAC-2 3Vepdegestrant vs. FulvestrantProgression-Free SurvivalMet primary endpoint in ESR1-mutant population (PFS 5.0 vs 2.1 months)
acelERA 2Giredestrant vs. Physician's choiceProgression-Free SurvivalNo significant superiority overall, but trend towards benefit in ESR1-mutant (median PFS 5.6 vs 5.4 months)
EMERALD 3Elacestrant vs. Standard of careProgression-Free SurvivalReduced risk of progression or death by 30% overall and 45% in ESR1-mutant group

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and its alternatives.

ER Degradation Assay (Western Blot)
  • Cell Culture: ER+ breast cancer cell lines (e.g., MCF7, CAMA-1) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the test compounds (e.g., this compound, Fulvestrant) or vehicle control for a specified duration (e.g., 24 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific for ERα, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescence substrate.

  • Analysis: Band intensities are quantified and normalized to a loading control (e.g., actin) to determine the percentage of ER degradation relative to the vehicle control.

Cell Proliferation Assay (e.g., BrdU or MTT Assay)
  • Cell Seeding: Cells are seeded in multi-well plates and allowed to attach.

  • Treatment: Cells are treated with a range of concentrations of the test compounds.

  • Incubation: Plates are incubated for a period of time (e.g., 24-48 hours).

  • Assay:

    • MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan crystals are solubilized, and absorbance is measured to determine cell viability.

    • BrdU Assay: BrdU is added to the wells and incorporated into the DNA of proliferating cells. An anti-BrdU antibody is then used for detection.

  • Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value (the concentration that inhibits cell proliferation by 50%).

Experimental_Workflow General Workflow for In Vitro Evaluation of ER-Targeted Compounds cluster_assays Parallel Assays Start Start: ER+ Breast Cancer Cell Lines (e.g., MCF7) Culture Cell Culture & Seeding Start->Culture Treatment Treatment with Test Compounds (e.g., this compound) and Controls Culture->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Proliferation Cell Proliferation Assay (MTT/BrdU) Incubation->Proliferation Degradation ER Degradation Assay (Western Blot) Incubation->Degradation Transcription Gene Expression Analysis (qPCR) Incubation->Transcription Analysis_Proliferation Data Analysis: Calculate IC50 Proliferation->Analysis_Proliferation Analysis_Degradation Data Analysis: Quantify ER Levels Degradation->Analysis_Degradation Analysis_Transcription Data Analysis: Measure ER Target Gene Expression Transcription->Analysis_Transcription Results Comparative Results Analysis_Proliferation->Results Analysis_Degradation->Results Analysis_Transcription->Results

Caption: A generalized workflow for the in vitro assessment of ER-targeting drugs.

Gene Expression Analysis (qPCR)
  • Cell Treatment: Cells are treated as described for the degradation assay.

  • RNA Extraction: Total RNA is isolated from the cells.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR: Real-time PCR is performed using primers for specific ER target genes (e.g., TFF1, PGR) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the target genes is calculated to determine the effect of the compounds on ER-driven transcription.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice are used.

  • Tumor Implantation: ER+ breast cancer cells or patient-derived xenograft (PDX) fragments are implanted into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups and dosed with the respective compounds.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Conclusion

This compound demonstrates a promising preclinical profile as a potent inhibitor of ER-driven transcription through its dual mechanism of complete ER antagonism and degradation. It shows comparable or superior activity to existing therapies, particularly in models with ESR1 mutations, a key mechanism of resistance. The oral bioavailability of this compound offers a significant advantage over the injectable fulvestrant. Ongoing Phase 3 clinical trials will be crucial in definitively establishing its role in the treatment paradigm for ER+ breast cancer. This guide provides a framework for understanding the validation of this compound's effect on ER-driven transcription and its potential to address unmet needs in this patient population.

References

Safety Operating Guide

Navigating the Safe Disposal of Palazestrant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the vital work of drug development, ensuring the safe handling and disposal of investigational compounds like Palazestrant is paramount. While specific disposal protocols for this compound are not publicly detailed, a comprehensive approach rooted in established laboratory safety principles and hazardous waste management guidelines can ensure the protection of personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices for handling antineoplastic agents.

A Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture.[1] However, as a potent, biologically active compound, it is crucial to handle it with care to minimize exposure. The SDS recommends avoiding inhalation, as well as contact with skin and eyes, and using the compound in a well-ventilated area.[1]

Core Principles for this compound Disposal

Given the absence of specific guidelines for this compound, a conservative approach that aligns with the disposal of other potent pharmaceutical compounds, including antineoplastic drugs, is recommended. The primary goal is to prevent the release of the active pharmaceutical ingredient (API) into the environment and to ensure the safety of all personnel.

Step-1: Waste Segregation and Classification

Proper segregation of waste at the point of generation is the most critical step. This compound waste should be categorized based on the nature and concentration of the contamination.

Waste Stream CategoryDescriptionRecommended Disposal Container
Trace Contaminated Waste Items with minimal residual drug, such as empty vials, syringes with no visible liquid, gloves, gowns, and bench paper.Yellow Trace Waste Sharps Container or designated "trace chemotherapy waste" container for incineration.[2][3]
Bulk Contaminated Waste Items with visible or significant amounts of this compound, including partially full vials, syringes containing the drug (even as little as 0.1 ml), and materials used to clean up spills.[2]Black Bulk Waste Container or a specifically designated hazardous chemical waste container.
Liquid Waste Stock solutions, unused experimental solutions, and other liquid formulations containing this compound.Labeled, leak-proof hazardous chemical waste container. Do not dispose of down the drain.

This table summarizes general guidelines for pharmaceutical waste segregation. Always adhere to your institution's specific waste management policies.

Step-2: Personal Protective Equipment (PPE)

When handling this compound, especially during weighing, reconstitution, and disposal procedures, appropriate PPE is essential.

  • Gloves: Double chemotherapy gloves are recommended to provide maximum protection.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A dedicated lab coat should be worn and laundered separately.

  • Respiratory Protection: If there is a risk of aerosol formation, a properly fitted respirator may be necessary.

Step-3: Decontamination Procedures

For any surfaces or equipment that come into contact with this compound, a thorough decontamination process should be followed. The specific deactivating agent will depend on institutional protocols, but a common approach involves a sequence of cleaning with a detergent, followed by a deactivating agent (if known and validated), and finally rinsing with water.

Experimental Protocols for Safe Handling

While specific experimental protocols for this compound disposal are not available, the following general procedures should be adapted to your laboratory's specific standard operating procedures (SOPs).

Handling and Preparation:
  • Designated Area: All handling of this compound powder and stock solutions should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Weighing: When weighing the solid compound, use a balance within a ventilated enclosure.

  • Solution Preparation: Prepare solutions in a fume hood. When dissolving, add the solvent to the solid to minimize dust generation.

Disposal of Contaminated Materials:
  • Sharps: Needles and syringes should not be recapped. Syringes that are completely empty (no visible drug) can be placed in a red sharps container. Syringes containing any residual drug must be disposed of as bulk hazardous waste.

  • Glassware: Contaminated glassware should be decontaminated with an appropriate solvent or cleaning solution before being washed. If decontamination is not feasible, it should be disposed of as hazardous waste.

  • Spills: In the event of a spill, follow your institution's established spill response procedure for potent compounds. This typically involves isolating the area, using a spill kit with appropriate absorbent materials, and decontaminating the area thoroughly. All materials used for spill cleanup should be disposed of as bulk hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates a general decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

Palazestrant_Disposal_Workflow start This compound Waste Generated is_trace Trace Contamination? (e.g., empty vial, used gloves) start->is_trace trace_container Place in Yellow Trace Waste Container is_trace->trace_container Yes is_liquid Liquid Waste? is_trace->is_liquid No (Bulk Contamination) incineration Dispose via Regulated Medical Waste Incineration trace_container->incineration bulk_container Place in Black Bulk Hazardous Waste Container hazardous_disposal Dispose via Hazardous Chemical Waste Program bulk_container->hazardous_disposal is_liquid->bulk_container No (Solid Bulk) liquid_container Place in Labeled, Leak-Proof Liquid Hazardous Waste Container is_liquid->liquid_container Yes liquid_container->hazardous_disposal

This compound Disposal Decision Workflow

Disclaimer: This document provides general guidance based on available safety information and standard laboratory practices. It is not a substitute for official guidelines from the manufacturer, your institution's Environmental Health and Safety (EH&S) department, or local, state, and federal regulations. Always consult your institution's specific protocols and the relevant Safety Data Sheet before handling and disposing of any chemical.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.